Trelagliptin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYJYHUNXVAVAA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235678 | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865759-25-7 | |
| Record name | Trelagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trelagliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trelagliptin mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Trelagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed under trade names like Zafatek, is a potent, selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Takeda Pharmaceutical Company, its distinct pharmacokinetic profile allows for a convenient once-weekly dosing regimen, which may improve patient adherence to therapy.[1][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its molecular interactions, the resultant signaling cascades, and the key experimental data that define its pharmacological profile.
Core Mechanism: Competitive and Reversible Inhibition of DPP-4
The primary mechanism of action of this compound is the inhibition of the enzyme dipeptidyl peptidase-4.[4] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types and also exists in a soluble form in plasma.[5][6] Its key role in glucose homeostasis is the rapid inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7][8] These hormones are secreted by enteroendocrine cells in the gut in response to food intake and are crucial for potentiating glucose-stimulated insulin secretion.[7][9]
This compound acts as a reversible and substrate-competitive inhibitor of DPP-4.[10][11][12] It binds non-covalently to the active site of the DPP-4 enzyme, directly competing with the natural substrates, GLP-1 and GIP.[10][12][13] By occupying the active site, this compound prevents the proteolytic cleavage and subsequent inactivation of these incretin hormones, thereby increasing the circulating concentrations of their active forms.[2][8]
Molecular and Kinetic Profile
This compound's efficacy is defined by its high potency, selectivity, and unique slow-binding kinetics.
Potency and Selectivity
In vitro studies have demonstrated that this compound is a highly potent inhibitor of human DPP-4, with IC50 values in the low nanomolar range.[10][12] Its potency is approximately 4-fold greater than that of alogliptin and 12-fold greater than sitagliptin.[10][11][14] A critical feature for its safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, minimizing the risk of off-target effects.[10][11]
Table 1: In Vitro DPP-4 Inhibitory Activity of this compound and Comparators
| Compound | Source of Human DPP-4 | IC50 (nmol/L) | Reference |
|---|---|---|---|
| This compound | Plasma | 4.2 | [10][12] |
| Caco-2 cells | 5.4 | [10][12] | |
| Alogliptin | Plasma | ~17 | [10] |
| Sitagliptin | Plasma | ~50 |[10] |
Table 2: Selectivity of this compound for DPP-4 over Related Proteases
| Protease | This compound IC50 (nmol/L) | Selectivity (fold vs. DPP-4) | Reference |
|---|---|---|---|
| DPP-4 | 4.2 | - | [10] |
| DPP-8 | >100,000 | >23,800 | [10][11] |
| DPP-9 | >100,000 | >23,800 |[10][11] |
Binding Kinetics
Kinetic analyses reveal that this compound is a slow-binding inhibitor of DPP-4.[10][11][12] This characteristic, combined with a notably slow dissociation rate, is a key contributor to its sustained pharmacodynamic effect and suitability for once-weekly dosing.[1][10] The half-life for the dissociation of the this compound-DPP-4 complex is significantly longer than that of other daily-dosed DPP-4 inhibitors.[1][10] X-ray crystallography studies have confirmed a non-covalent interaction between this compound and the DPP-4 active site.[11][12]
Table 3: Kinetic Parameters of DPP-4 Inhibitor Interaction
| Inhibitor | Interaction Type | Dissociation Half-life (t½) | Reference |
|---|---|---|---|
| This compound | Non-covalent, Slow-binding | ≈ 30 minutes | [1][10][11] |
| Alogliptin | Non-covalent | ≈ 3.7 minutes | [10] |
| Vildagliptin | Covalent | < 2 minutes |[1] |
Downstream Signaling: Enhancement of the Incretin Effect
By preventing the degradation of GLP-1 and GIP, this compound enhances their physiological actions, collectively known as the "incretin effect".[5][7]
Pancreatic β-Cell Signaling
Elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.[9][15] This receptor activation initiates a downstream signaling cascade, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][16] The rise in cAMP activates two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[9][17] The coordinated action of PKA and EPAC2 modulates ion channel activity and enhances the exocytosis of insulin-containing granules in a strictly glucose-dependent manner.[9] This glucose dependency is a hallmark of the incretin system and significantly lowers the risk of hypoglycemia compared to other insulin secretagogues.[1][2]
Pancreatic α-Cell Regulation
In addition to stimulating insulin secretion, the enhanced GLP-1 signaling suppresses the release of glucagon from pancreatic α-cells during hyperglycemic conditions.[1][5][18] Glucagon is a counter-regulatory hormone that increases hepatic glucose production.[4] By inhibiting its release, this compound contributes to the reduction of both fasting and postprandial glucose levels.[4][5]
Pharmacodynamics and Clinical Efficacy
The potent, selective, and slow-dissociation inhibition of DPP-4 translates into a sustained pharmacodynamic effect. A single 100 mg dose of this compound can maintain over 70% DPP-4 inhibition for a full week (168 hours).[1][10] This prolonged action underpins its once-weekly dosing schedule.
Table 4: Pharmacodynamic Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Plasma Concentration for 70% DPP-4 Inhibition | 2.31 ng/mL | [10] |
| Plasma Concentration for 80% DPP-4 Inhibition | 3.13 ng/mL | [10] |
| DPP-4 Inhibition at 168 hours (post 100 mg dose) | ~75-80% |[10][19] |
Clinical trials have confirmed the efficacy of this compound. Phase 3 studies have shown that once-weekly this compound is non-inferior to once-daily DPP-4 inhibitors like alogliptin and vildagliptin in reducing glycated hemoglobin (HbA1c) over 16 to 24 weeks.[19][20]
Table 5: Summary of Clinical Efficacy Data for this compound
| Trial Design | Comparator | Duration | Mean Baseline HbA1c | Change from Baseline in HbA1c | Reference |
|---|---|---|---|---|---|
| Phase 3, Double-blind | Alogliptin 25 mg (daily) | 24 weeks | 7.73% | Not specified, non-inferiority met | [19][21] |
| Phase 3, Open-label | Vildagliptin 50 mg (twice daily) | 16 weeks | ~8.1% | -0.89% (this compound) vs. -1.00% (Vildagliptin) | [20] |
| Phase 2, Placebo-controlled | Placebo | 12 weeks | ~7.9-8.0% | Dose-dependent decrease (significant vs. placebo) |[19][21] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a set of established biochemical and biophysical assays.
In Vitro DPP-4 Inhibition Assay
This assay quantifies the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.
-
Enzyme Source: Recombinant human DPP-4 or DPP-4 from biological samples like human plasma or Caco-2 cell lysates.[14]
-
Substrate: A chromogenic substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorogenic substrate like Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) is used.[6][14]
-
Protocol:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., HEPES).[22]
-
The enzymatic reaction is initiated by adding the substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6][14]
-
The product formation (p-nitroanilide or free AMC) is measured by absorbance or fluorescence, respectively, using a microplate reader.[6][14]
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[23]
-
Enzyme Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), initial velocity studies are performed.
-
Protocol: The initial rate of the enzymatic reaction is measured across a range of substrate concentrations at several fixed concentrations of the inhibitor.[14]
-
Data Analysis: The results are plotted in a Lineweaver-Burk (double-reciprocal) format (1/rate vs. 1/[substrate]). For competitive inhibition, this plot yields a series of lines that intersect on the y-axis.[13][14] The dissociation constant (Ki) can be calculated from these data. Slow-binding kinetics are evaluated by monitoring the time course of the reaction in the presence of the inhibitor.[14]
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the inhibitor bound to the enzyme, providing definitive evidence of its binding mode.
-
Protocol:
-
The target protein (DPP-4) is expressed, purified, and crystallized.
-
The crystals are soaked with a solution containing the inhibitor (this compound) to form the enzyme-inhibitor complex.
-
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the complex are determined. The structure for this compound bound to human DPP-4 is available in the Protein Data Bank (PDB) with the accession code 5KBY.[12]
-
Conclusion
The mechanism of action of this compound is centered on its potent, selective, and sustained inhibition of the DPP-4 enzyme. Its character as a reversible, competitive inhibitor with uniquely slow dissociation kinetics allows for the effective elevation of active incretin hormone levels over an extended period.[10][11][12] This enhancement of the endogenous incretin system leads to glucose-dependent insulin secretion and glucagon suppression, providing effective glycemic control with a low risk of hypoglycemia.[1][18] These well-characterized molecular and pharmacological properties establish this compound as a valuable therapeutic option for T2DM, distinguished by its once-weekly administration profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Succinate used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 6. content.abcam.com [content.abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tagfamilynp.com [tagfamilynp.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 19. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 22. oatext.com [oatext.com]
- 23. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
Trelagliptin pharmacokinetics and pharmacodynamics in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Trelagliptin
Introduction
This compound (brand name Zafatek®) is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Developed for the management of type 2 diabetes mellitus (T2DM), its unique pharmacokinetic profile allows for a once-weekly oral dosing regimen, which can improve patient adherence compared to daily medications.[2][3] this compound exerts its therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] Preclinical research in various animal models has been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties that underpin its clinical efficacy and safety profile. This guide provides a detailed summary of these preclinical findings.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent and highly selective inhibition of the DPP-4 enzyme.
Enzyme Inhibition and Potency
This compound demonstrates potent inhibitory activity against DPP-4 from various species. Kinetic analyses have revealed that it is a reversible, competitive, and slow-binding inhibitor.[4][5] It forms a non-covalent interaction with the DPP-4 enzyme and has a slow dissociation half-life of approximately 30 minutes, which contributes to its sustained action.[4][5] Its potency is notably higher than other established DPP-4 inhibitors like alogliptin and sitagliptin.[4]
Table 1: In Vitro DPP-4 Inhibitory Potency (IC₅₀) of this compound
| Source of DPP-4 Enzyme | Species | IC₅₀ (nmol/L) | Reference |
|---|---|---|---|
| Recombinant DPP-4 | Human | 1.3 | [4] |
| Caco-2 Cells | Human | 5.4 | [4] |
| Plasma | Human | 4.2 | [4] |
| Plasma | Dog | 6.2 | [4] |
| Plasma | Rat | 9.7 |[4] |
Selectivity
A critical aspect of this compound's safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[6] this compound exhibits exceptional selectivity, minimizing the potential for off-target effects.
Table 2: Selectivity of this compound for DPP-4 Over Other Proteases
| Protease | Selectivity Fold (vs. DPP-4) | Reference |
|---|---|---|
| DPP-8 | >10,000 | [4] |
| DPP-9 | >10,000 |[4] |
In Vivo Efficacy in Preclinical Models
Studies in various animal models of diabetes and insulin resistance have confirmed the in vivo efficacy of this compound.
-
In Dogs: A single oral gavage dose of 7 mg/kg resulted in sustained DPP-4 inhibition of over 80%, even 24 hours after administration.[7]
-
In ob/ob Mice: A single oral dose of 3 mg/kg, administered 60 minutes before an oral glucose challenge, significantly improved glucose tolerance, decreasing the glucose area under the curve (AUC₀₋₁₂₀min) by 19.3% compared to the vehicle group.[7]
-
In Diabetic Mice (8-week study): A once-weekly oral dose of 10 mg/kg led to significant reductions in fasting blood glucose levels, with an average reduction of 16.8% over the treatment period compared to the control group. This was accompanied by a 1.7-fold increase in insulin levels.[7]
Pharmacokinetics
The pharmacokinetic properties of this compound, particularly its long half-life, are key to its once-weekly dosing schedule. While detailed data across all preclinical species is not consistently available in published literature, studies in rats provide a clear profile.
Pharmacokinetic Parameters in Rats
A study in rats under normal physiological conditions established the following pharmacokinetic parameters after a single oral dose.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| t₁/₂ (Elimination Half-life) | 15.63 ± 2.45 | hours |
| Tₘₐₓ (Time to Peak Concentration) | 6.00 ± 2.83 | hours |
| Cₘₐₓ (Peak Plasma Concentration) | 1184.00 ± 204.90 | ng/mL |
| AUC₀₋ₜ (Area Under the Curve) | 33816.81 ± 7215.32 | ng·h/mL |
| Vd (Volume of Distribution) | 16.27 ± 4.13 | L/kg |
| CL (Clearance) | 0.77 ± 0.16 | L/h/kg |
Data derived from control group in a study investigating hypoxia.[8]
Pharmacokinetics in Other Preclinical Species
Metabolism and Excretion
The primary metabolic pathway for this compound is N-demethylation, which is mainly mediated by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of an active metabolite, M-I. However, the plasma concentrations of this metabolite in humans are less than 1% of the parent compound, indicating that the pharmacological activity is predominantly from the unchanged drug.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
-
Enzyme Source: DPP-4 enzyme was sourced from recombinant human enzyme, partially purified Caco-2 cell extracts, or plasma from humans, dogs, and rats.
-
Substrate: The enzymatic reaction was initiated using a chromophoric substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorescent substrate like Gly-Pro-7-amido-4-methyl-coumarin.
-
Procedure: this compound at various concentrations was pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl). The reaction was started by adding the substrate. The rate of product formation (p-nitroaniline or 7-amino-4-methylcoumarin) was measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: IC₅₀ values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male ob/ob mice were used.
-
Procedure: Animals were fasted overnight. This compound (e.g., 3 mg/kg) or vehicle was administered via oral gavage. After 60 minutes, a glucose solution (e.g., 2 g/kg) was administered orally.
-
Sample Collection: Blood samples were collected from the tail vein at time points 0, 15, 30, 60, and 120 minutes after the glucose load.
-
Analysis: Blood glucose levels were measured, and the area under the curve (AUC) for glucose was calculated to assess the improvement in glucose tolerance.
Pharmacokinetic Study Protocol
-
Animal Model: Sprague-Dawley rats.
-
Dosing: this compound was administered as a single dose via oral gavage.
-
Sample Collection: Blood samples were collected via the jugular vein at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours). Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][8] This involves protein precipitation, separation on a C18 column, and detection using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, CL, Vd) were calculated using non-compartmental analysis software.
Signaling Pathways and Workflows
Primary Mechanism of Action: DPP-4 Inhibition
This compound's core mechanism involves the inhibition of the DPP-4 enzyme, which prevents the breakdown of incretin hormones GLP-1 and GIP. This enhances their downstream effects on pancreatic α- and β-cells, leading to improved glycemic control.
Secondary Mechanism: Insulin Signaling Pathway
Preclinical evidence suggests this compound may also improve insulin resistance in peripheral tissues like adipocytes by directly influencing the PI3K/Akt signaling pathway, which is crucial for glucose uptake.[9]
General Preclinical PK/PD Experimental Workflow
The assessment of a drug candidate like this compound follows a structured workflow, integrating in vitro and in vivo models to build a comprehensive pharmacokinetic and pharmacodynamic profile.
References
- 1. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Efficacy and safety of once-weekly oral this compound switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics of this compound in Rats after Exposure to Acute and Chronic High Altitude Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Clinical Studies of Trelagliptin Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trelagliptin succinate, marketed under trade names such as Zafatek, is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen, which offers a significant advantage in patient compliance compared to the daily administration required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of the initial clinical studies of this compound succinate, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and III trials.
Mechanism of Action
This compound succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[5] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.[3][5]
Beyond its effects on the incretin system, research suggests that this compound may also improve insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling pathway.[6]
Signaling Pathway of this compound Succinate
Caption: Mechanism of action of this compound Succinate.
Clinical Pharmacology
Pharmacokinetics
Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of this compound succinate. Following a single oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of 1.0 to 1.5 hours.[1] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are generally dose-proportional.[1] The elimination half-life is approximately 38.44 to 54.26 hours, which supports the once-weekly dosing schedule.[1][7]
| Parameter | 50 mg Single Dose | 100 mg Single Dose |
| Cmax (ng/mL) | 544.3 (122.0) | - |
| AUC∞ (ng·h/mL) | 5572.3 (793.2) | - |
| Tmax (h) | 1.0 - 1.5 | 1.0 - 1.5 |
| t1/2 (h) | 38.44 - 54.26 | 38.44 - 54.26 |
| Cumulative Urinary Excretion (168h) | 71.45% | 75.96% |
| Data presented as mean (S.D.) where available. |
Pharmacodynamics
Clinical studies have demonstrated that this compound succinate leads to sustained inhibition of the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at approximately 75-80% even 7 days after dosing.[1] This prolonged pharmacodynamic effect is consistent with its long half-life and supports its efficacy with once-weekly administration.
Clinical Efficacy
Phase II Studies
Phase II dose-ranging studies established the efficacy of this compound in patients with T2DM. These studies showed a dose-dependent and statistically significant reduction in HbA1c levels compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]
| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) |
| Placebo | 7.91 | - |
| This compound 25 mg | 8.05 | - |
| This compound 50 mg | 7.91 | - |
| This compound 100 mg | 8.04 | - |
| This compound 200 mg | 7.95 | - |
| Specific change from baseline values for each dose group were not consistently reported across sources. |
Phase III Studies
Phase III trials have confirmed the efficacy of this compound 100 mg once weekly. In a 24-week, randomized, double-blind, active-controlled study, this compound was shown to be non-inferior to the once-daily DPP-4 inhibitor alogliptin in reducing HbA1c levels.[1] Another Phase III study in Indian patients with T2DM also demonstrated the non-inferiority of this compound 100 mg once weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean change in HbA1c from baseline was -0.89% for this compound and -1.00% for vildagliptin.[3] The proportion of patients achieving an HbA1c target of <7.0% was similar between the two groups (48.57% for this compound and 47.57% for vildagliptin).[3]
Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of this compound is maintained, both as monotherapy and in combination with other oral antidiabetic drugs.[5]
Safety and Tolerability
Across clinical trials, this compound succinate has been generally well-tolerated.[4] The incidence of adverse events has been comparable to that of other DPP-4 inhibitors.[1]
| Adverse Event Profile | This compound 100 mg | Vildagliptin 50 mg twice daily |
| Any Adverse Event | 6.67% (8/120 patients) | 9.17% (11/120 patients) |
| Serious Adverse Events | None reported | Not specified |
| Hypoglycemia | None reported | 1 case reported |
| Data from a 16-week, Phase III non-inferiority trial in Indian patients.[3] |
Commonly reported adverse events are generally mild to moderate in severity and include nasopharyngitis, headache, and gastrointestinal symptoms.[8] Cases of hypoglycemia have been rare, particularly when used as monotherapy.[1] No new or unexpected safety signals have been identified in long-term studies.[4][5]
Experimental Protocols
While specific protocols vary between studies, a representative Phase III clinical trial (NCT03940183) provides a framework for the evaluation of this compound.[9]
Representative Phase III Trial Workflow
Caption: A typical workflow for a Phase III clinical trial of this compound.
-
Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group, multicenter study.[9]
-
Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on diet and exercise alone or with a stable dose of metformin.
-
Inclusion Criteria (General):
-
Diagnosis of T2DM.
-
HbA1c within a specified range (e.g., 7.0% to 10.0%).
-
Stable body weight.
-
-
Exclusion Criteria (General):
-
Type 1 diabetes mellitus.
-
History of pancreatitis.
-
Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).
-
Use of other glucose-lowering agents that are not part of the study design.
-
-
Intervention: this compound succinate (e.g., 100 mg) administered orally once weekly.
-
Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered according to its approved dosing regimen.
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).
-
Secondary Endpoints:
-
Change in fasting plasma glucose.
-
Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
-
Changes in postprandial glucose.
-
Assessment of adverse events and other safety parameters.
-
Conclusion
The initial clinical studies of this compound succinate have established it as an effective and well-tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen, supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a convenient therapeutic option that may improve patient adherence. The efficacy of this compound in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its safety profile is comparable. Further research and real-world evidence will continue to delineate its role in the long-term management of T2DM.
References
- 1. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety evaluation of this compound in the treatment of Japanese type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term safety and efficacy of a novel once‐weekly oral this compound as monotherapy or in combination with an existing oral antidiabetic drug in patients with type 2 diabetes mellitus: A 52‐week open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are the side effects of this compound Succinate? [synapse.patsnap.com]
- 9. Clinical Trial of this compound Succinate Tablets in the Treatment of Type 2 Diabetes | MedPath [trial.medpath.com]
Trelagliptin's Role in Incretin Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trelagliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). Its once-weekly dosing regimen offers a significant advantage in patient compliance. This technical guide provides an in-depth analysis of this compound's core mechanism of action: the regulation of incretin hormones. We will explore its biochemical interaction with the DPP-4 enzyme, its impact on glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels, the downstream signaling pathways it modulates, and the detailed experimental protocols used to characterize its activity.
Introduction
The incretin effect, a phenomenon where oral glucose elicits a significantly higher insulin response than an equivalent intravenous glucose dose, is primarily mediated by the gut hormones GLP-1 and GIP. In T2DM, this effect is blunted. The enzyme DPP-4 rapidly degrades active GLP-1 and GIP, terminating their insulinotropic actions. This compound, by inhibiting DPP-4, prolongs the activity of these crucial hormones, thereby restoring a more physiological glucose-dependent insulin secretion and suppressing glucagon release, ultimately leading to improved glycemic control.[1][2][3] Developed by Takeda Pharmaceutical Company, this compound's unique pharmacokinetic profile, characterized by a long half-life, allows for sustained DPP-4 inhibition with once-weekly administration.[4][5]
Core Mechanism: DPP-4 Inhibition and Incretin Stabilization
This compound functions as a reversible, competitive, and slow-binding inhibitor of the DPP-4 enzyme.[6][7] X-ray crystallography has confirmed that it binds non-covalently to the active site of DPP-4.[6][8] This interaction prevents DPP-4 from cleaving and inactivating its primary substrates, the incretin hormones GLP-1 and GIP.[1][9] By extending the half-life of active GLP-1 and GIP in circulation, this compound enhances their physiological effects, which are strictly glucose-dependent, thus minimizing the risk of hypoglycemia.[1][4]
Signaling Pathway: Incretin-Mediated Glucose Homeostasis
The primary consequence of DPP-4 inhibition by this compound is the potentiation of incretin signaling in pancreatic islets.
References
- 1. What is this compound Succinate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. 1mg.com [1mg.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]
- 8. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the incretin effect in healthy subjects: concordance between clamp and OGTT methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Trelagliptin in vitro DPP-4 Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trelagliptin (trade name Zafatek) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5][6] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on DPP-4.
Mechanism of Action of this compound
This compound competitively and reversibly inhibits the DPP-4 enzyme.[7][8] This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their plasma concentrations. Elevated levels of active incretins stimulate the pancreas to produce more insulin in response to meals and reduce the liver's glucose production by suppressing glucagon secretion.[4][5][6]
Caption: this compound's DPP-4 Inhibition Pathway.
Quantitative Data: this compound Inhibition Profile
This compound is a potent and highly selective inhibitor of DPP-4. Its inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50), has been determined against DPP-4 from various species.
| Target Enzyme | Source | IC50 Value (nM) | Selectivity vs. Other Proteases |
| DPP-4 | Human Plasma | 4.2 | >10,000-fold vs. DPP-2, DPP-8, DPP-9, PEP, FAPα[9][10][11] |
| DPP-4 | Caco-2 cells | 5.4 | >10,000-fold vs. DPP-2, DPP-8, DPP-9, PEP, FAPα[9][10][11] |
| DPP-4 | Rat Plasma | 9.7 | Not specified |
| DPP-4 | Dog Plasma | 6.2 | Not specified |
| DPP-2 | Not specified | >100,000 | Not applicable |
| DPP-8 | Not specified | >100,000 | Not applicable |
| DPP-9 | Not specified | >100,000 | Not applicable |
| PEP | Not specified | >100,000 | Not applicable |
| FAPα | Not specified | >100,000 | Not applicable |
Data compiled from multiple sources.[2][7][9][10][11]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based method for determining the inhibitory activity of this compound against human recombinant DPP-4.
Principle of the Assay
The assay quantifies DPP-4 enzymatic activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[3] DPP-4 cleaves this substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to DPP-4 activity. When an inhibitor like this compound is present, the rate of substrate cleavage decreases, resulting in a reduced fluorescent signal. The inhibitory potential is determined by measuring the fluorescence in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
DPP-4 Enzyme: Human recombinant DPP-4.
-
DPP-4 Substrate: H-Gly-Pro-AMC.
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[3]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or Assay Buffer).[2]
-
Positive Control Inhibitor: Sitagliptin or another known DPP-4 inhibitor.
-
Microplate: 96-well black, flat-bottom plate for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.[3]
-
Miscellaneous: Pipettes, sterile tubes, and reagent reservoirs.
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as described above and bring it to room temperature before use.
-
DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 on ice. Dilute the enzyme with the assay buffer to the desired working concentration. Keep the diluted enzyme on ice and use it within two hours.[3]
-
DPP-4 Substrate Solution: Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in the assay buffer. Protect the solution from light.
-
This compound Dilution Series: Prepare a series of dilutions of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution. The solvent concentration should be kept consistent across all wells.
-
Positive Control: Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin) at a concentration known to cause significant inhibition.
Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well plate in triplicate:
-
100% Initial Activity Wells (Enzyme Control): 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the solvent used for the inhibitor.[3]
-
Background Wells (No Enzyme): 40 µL Assay Buffer and 10 µL of the solvent.[3]
-
This compound (Inhibitor) Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of each this compound dilution.[3]
-
Positive Control Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.[3]
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the diluted DPP-4 Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.[3]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[3] Protect the plate from light.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the Background Wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [(Fluorescence of 100% Initial Activity) - (Fluorescence of Inhibitor Well)] / (Fluorescence of 100% Initial Activity) * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DPP-4 activity.
Caption: DPP-4 Inhibition Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. What is this compound Succinate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 6. STERIS PHARMA | this compound 100 mg Tablet (TRELAQWK 100) – Uses, Dose, Side Effects & Benefits [sterisonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Dosing Considerations for Trelagliptin in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trelagliptin (brand name Zafatek) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguished by its once-weekly oral dosing regimen for the treatment of type 2 diabetes mellitus (T2DM).[1] Preclinical research is fundamental to understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles, which collectively inform appropriate dosing strategies for further non-clinical and clinical development. These application notes provide a summary of key preclinical data and detailed protocols for essential experiments.
Mechanism of Action
This compound exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells.[3] This action leads to improved glycemic control.[3]
Caption: Mechanism of action of this compound on the incretin pathway.
Pharmacodynamic (PD) Considerations
The primary pharmacodynamic effect of this compound is the inhibition of plasma DPP-4 activity. In vitro studies have demonstrated its high potency against DPP-4 from various species.
Table 1: In Vitro Potency (IC₅₀) of this compound against DPP-4
| Source of DPP-4 | IC₅₀ (nmol/L) | Comparator: Alogliptin IC₅₀ (nmol/L) | Comparator: Sitagliptin IC₅₀ (nmol/L) |
|---|---|---|---|
| Human (recombinant) | 1.3 | 5.3 | 16.0 |
| Human (plasma) | 4.2 | 10.0 | Not Reported |
| Rat (plasma) | 9.7 | Not Reported | Not Reported |
| Dog (plasma) | 6.2 | Not Reported | Not Reported |
Data sourced from[4].
This compound exhibits over 10,000-fold selectivity for DPP-4 compared to related proteases like DPP-8 and DPP-9, which is a critical consideration for avoiding potential off-target toxicities.[2][4]
Pharmacokinetic (PK) Profile
The pharmacokinetic properties of this compound have been characterized in several preclinical species, notably rats and dogs. Its long half-life supports the once-weekly dosing schedule observed in clinical settings.
Table 2: Pharmacokinetic Parameters of this compound in Male Rats and Dogs
| Species | Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | AUC (ng·h/mL) |
|---|---|---|---|---|---|
| Rat | Oral | 3 mg/kg | 118 | 2.3 | Not Reported |
| Rat | IV | 1 mg/kg | 430 | 0.08 | Not Reported |
| Dog | Oral | 3 mg/kg | Not Reported | Not Reported | Not Reported |
Data sourced from[5]. Note: AUC for the 3 mg/kg oral dose in rats was not specified in the provided source.
Table 3: Excretion of ¹⁴C-Trelagliptin (3 mg/kg Oral Dose) in Male Rats and Dogs
| Species | Excretion Route | % of Dose (Radioactivity) | % Unchanged Drug in Excreta |
|---|---|---|---|
| Rat | Urinary | 38.4% | 66.6% |
| Fecal | 60.1% | 88.5% | |
| Dog | Urinary | 68.2% | 35.0% |
| Fecal | 28.5% | 15.9% |
Data sourced from[5].
These data indicate that in rats, the primary route of excretion for the unchanged drug is fecal, while in dogs, urinary excretion is more prominent.[5] Metabolism is limited, with the unchanged parent compound being the major component in plasma and excreta.[5]
Toxicology and Safety Pharmacology
Toxicology studies are crucial for defining the safety margin of a drug candidate. This compound has been evaluated in both rodent and non-rodent species.
Table 4: Summary of No Observed Adverse Effect Levels (NOAEL) for this compound
| Species | Study Duration | NOAEL (mg/kg/day) | Key Observations at Higher Doses |
|---|---|---|---|
| Rat | Not Specified | 75 - 250 | Liver changes |
| Beagle Dog | Not Specified | 75 - 250 | Gastrointestinal symptoms |
Data sourced from[5].
High doses did not result in fatalities, indicating a wide therapeutic window.[5] The high selectivity of this compound for DPP-4 over DPP-8 and DPP-9 is a key safety feature, as inhibition of DPP-8/9 has been linked to multiorgan toxicities in preclinical models.[4]
Preclinical Study Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing K₂-EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: House animals in a controlled environment (23°C, 55% humidity, 12-hour light/dark cycle) for at least one week prior to the study.[4] Provide standard chow and water ad libitum.
-
Dosing Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose at a 10 mL/kg dosing volume).
-
Administration: Fast animals overnight (approx. 12 hours) before dosing. Administer a single oral dose of this compound via gavage. Record the precise time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via a suitable route (e.g., tail vein or saphenous vein) into EDTA tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis.[4] Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis software.
Caption: A typical experimental workflow for a preclinical PK study.
Protocol 2: In Vivo Pharmacodynamic (DPP-4 Inhibition) Assay
Objective: To measure the inhibition of plasma DPP-4 activity after oral administration of this compound.
Methodology:
-
Follow steps 1-4 from the PK study protocol (Protocol 1). Plasma samples can be collected from the same animals.
-
Use a portion of the collected plasma for the DPP-4 activity assay.
-
The assay is typically a colorimetric or fluorometric method using a synthetic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
-
Incubate plasma with the substrate and measure the rate of product formation over time using a plate reader.
-
Calculate the percent inhibition of DPP-4 activity at each time point relative to the pre-dose (0 hour) sample for each animal.
-
Correlate the percent inhibition with the plasma concentration of this compound determined in Protocol 1 to establish a PK/PD relationship.
Protocol 3: In Vitro DPP-4 Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against DPP-4.
Materials:
-
Recombinant DPP-4 enzyme (human, rat, or dog)
-
This compound (serially diluted)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Fluorometric plate reader
Methodology:
-
Add assay buffer, recombinant DPP-4 enzyme, and varying concentrations of this compound to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the DPP-4 substrate.
-
Monitor the fluorescence (product formation) over time using the plate reader.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Signaling Pathway
Beyond its primary incretin-based mechanism, this compound has been shown to have potential effects on cellular signaling pathways related to insulin sensitivity. In diabetic rats, this compound treatment was associated with the activation of the PI3K/Akt/GSK-3β pathway, which is crucial for synaptic plasticity and may play a role in improving diabetes-related cognitive impairment.[5] In adipocytes, this compound succinate was shown to activate the PI3K/AKT insulin signaling pathway to promote the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.[6]
Caption: this compound activates the PI3K/AKT/GLUT4 signaling pathway.[6]
Conclusion
The preclinical data for this compound demonstrate potent and selective DPP-4 inhibition with a pharmacokinetic profile that supports a long duration of action. Dosing in preclinical studies should be guided by the target level of DPP-4 inhibition required for efficacy, while staying well below the established NOAELs from toxicology studies. The provided protocols offer a framework for researchers to conduct key in vitro and in vivo experiments to further investigate this compound or similar compounds in a preclinical setting.
References
- 1. First novel once-weekly DPP-4 inhibitor, this compound, for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Quantification of Trelagliptin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trelagliptin in human plasma. This compound is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic studies. The described protocol utilizes Alogliptin as a structural analog internal standard (IS) and offers two validated plasma sample preparation techniques: liquid-liquid extraction (LLE) for high sensitivity and protein precipitation (PPT) for high throughput.[1][3] The method is validated over a linear range of 4–1000 nM in human plasma, demonstrating excellent accuracy, precision, and recovery.[1][4]
Instrumentation and Reagents
Instrumentation
-
LC System: UPLC/HPLC system capable of delivering reproducible gradients and isocratic flows.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex C18 (1.6 μm, 150 × 2.1 mm) or equivalent.[2]
-
Data System: MassLynx software or equivalent for data acquisition and processing.[2]
Chemicals and Reagents
-
This compound (TLN) reference standard (≥99.0% purity).[4]
-
Alogliptin (Internal Standard, IS) reference standard (≥99.2% purity).[4]
-
Solvents: HPLC-grade methanol, acetonitrile.
-
Reagents: Formic acid, tert-Butyl methyl ether (TBME), and Diethyl ether (DEE).[4]
-
Plasma: Blank human plasma, screened and free of interferences.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh this compound and Alogliptin standards and dissolve in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the Alogliptin stock solution with acetonitrile to a final concentration of 300 nM.[1]
Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking 990 µL of blank human plasma with 10 µL of the appropriate this compound working solutions.[1]
-
The final concentrations should cover the linear range of 4 nM (LLOQ) to 1000 nM.[1][4]
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC, 12 nM), Medium (MQC, 500 nM), and High (HQC, 800 nM).[1]
Plasma Sample Preparation
Two methods are presented. LLE is recommended for higher sensitivity, while PPT is a faster alternative.[1]
Method A: Liquid-Liquid Extraction (LLE) [1][4]
-
Pipette 250 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 100 µL of the IS working solution (300 nM Alogliptin in acetonitrile).[1]
-
Add 1.5 mL of an extraction solvent mixture of TBME and DEE (50:50, v/v).[1]
-
Vortex the mixture for 1 minute and then centrifuge at 15,000 rpm for 15 minutes.[1]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex to mix.
-
Transfer the solution to an autosampler vial for injection.
Method B: Protein Precipitation (PPT) [3]
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution.
-
Add 250 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture for 5 seconds and centrifuge at 14,800 rpm for 2 minutes.[5]
-
Transfer the clear supernatant to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| LC Conditions | |
| Column | Phenomenex C18 (1.6 μm, 150 × 2.1 mm)[2] |
| Mobile Phase | Isocratic: Acetonitrile / 0.3% Formic Acid in Water (90:10, v/v)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient (25°C) |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | |
| This compound (Quantifier) | m/z 358.2 → 133.9[1][4] |
| This compound (Qualifier) | m/z 358.2 → 341.2[7] |
| Alogliptin (IS) | m/z 340.2 → 116.0[1][4] |
| Compound Parameters | |
| This compound Cone Voltage | 25 V[2] |
| This compound Collision Energy | 60 eV[2] |
| Alogliptin Cone Voltage | 30 V[2] |
| Alogliptin Collision Energy | 55 eV[2] |
Method Validation Summary
The quantitative data below is summarized from validated methods for this compound quantification in human plasma.[1][4]
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 4–1000 nM[1][4] |
| Correlation Coefficient (r) | 0.9994[4] |
| Regression Equation | y = 0.0036x + 0.0099[4] |
| Lower Limit of Quantification (LLOQ) | 4 nM[1][4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (nM) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| LLOQ | 4 | Within ±20%[4] | ≤20%[4] |
| LQC | 12 | Within ±20%[4] | ≤15%[4] |
| MQC | 500 | Within ±20%[4] | ≤15%[4] |
| HQC | 800 | Within ±20%[4] | ≤15%[4] |
Acceptance criteria based on FDA bioanalytical validation guidance.[1]
Table 3: Recovery and Matrix Effect
| Parameter | This compound |
|---|---|
| Extraction Recovery (LLE) | 82.92% – 83.85%[4] |
| Matrix Factor | 87.23% – 97.17%[4] |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample handling to final data analysis.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The method's performance characteristics meet the stringent requirements for bioanalytical method validation. With options for both high-sensitivity liquid-liquid extraction and high-throughput protein precipitation, this protocol is well-suited for supporting pharmacokinetic and other clinical studies requiring the accurate measurement of this compound concentrations.
References
- 1. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. a protein precipitation extraction method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. An HPLC-MS/MS method for quantitation of this compound and application in a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Trelagliptin's Effect on Insulin Resistance Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] Beyond its effects on insulin secretion, emerging evidence suggests that this compound may directly improve insulin sensitivity in peripheral tissues.[1] These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on insulin resistance, focusing on key events in the insulin signaling pathway, glucose uptake, and the translocation of glucose transporters.
One of the key mechanisms by which this compound is thought to improve insulin resistance is through the regulation of the PI3K/Akt/GLUT4 signaling pathway.[1] This pathway is central to insulin-mediated glucose uptake in adipocytes and muscle cells. Studies have shown that this compound can increase the phosphorylation of Akt and Insulin Receptor Substrate 1 (IRS-1), leading to the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake.[1][4]
Key Cell Lines for In Vitro Insulin Resistance Models
-
3T3-L1 Adipocytes: A well-established murine preadipocyte cell line that can be differentiated into mature adipocytes. They are widely used to study insulin-stimulated glucose uptake and adipokine secretion.
-
HepG2 Hepatocytes: A human hepatoma cell line that retains many characteristics of normal hepatocytes. They are a valuable model for studying hepatic insulin resistance and glucose metabolism.
-
L6 Myotubes: A rat skeletal muscle cell line that can be differentiated into myotubes. They are an excellent model for investigating insulin-stimulated glucose uptake and GLUT4 translocation in muscle tissue.
Data Summary: Effect of this compound on Insulin Signaling and Glucose Metabolism in 3T3-L1 Adipocytes
The following tables summarize quantitative data from a study investigating the effects of this compound succinate on differentiated 3T3-L1 adipocytes.
Table 1: Effect of this compound on Glucose Uptake [4]
| Treatment | Concentration (µM) | Extracellular Glucose (mM) |
| Control | - | 15.25 ± 0.43 |
| Insulin | 1 | 14.20 ± 0.39 |
| This compound | 50 | 14.80 ± 0.12 |
| This compound | 100 | 14.35 ± 0.64 |
Table 2: Effect of this compound on GLUT4 Content in the Outer Membrane [4]
| Treatment | Concentration (mM) | GLUT4 Content (µg/L) |
| Control | - | 9.91 ± 0.66 |
| This compound | 3.4 | 11.58 ± 1.85 |
Table 3: Effect of this compound on Insulin Signaling Protein Expression [4]
| Treatment | Concentration (µM) | Relative Expression of p-IRS-1 | Relative Expression of PI-3K | Relative Expression of p-Akt | Relative Expression of GLUT4 |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 50 | Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 100 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Signaling Pathways and Experimental Workflows
References
- 1. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of once-weekly oral this compound switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Trelagliptin's Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the management of type 2 diabetes. Its mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[1] Emerging evidence suggests that beyond its glycemic control, this compound may exert neuroprotective effects and positively influence synaptic plasticity.[2][3][4] Studies in diabetic rat models have shown that this compound can ameliorate memory decline, enhance synaptic plasticity markers, and reduce neuronal cell death.[2][3][5][6] These effects are thought to be mediated, at least in part, through the activation of the AMPK/AKT/GSK-3β signaling pathway and the modulation of GLP-1 receptor signaling in the brain.[2][6][7][8]
This document provides a comprehensive set of protocols for researchers to assess the impact of this compound on synaptic plasticity, both in vitro and ex vivo. The methodologies detailed below will enable the investigation of this compound's effects on neuronal viability, dendritic spine morphology, synaptic protein expression, and synaptic transmission.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that can be generated using the protocols described in this document.
Table 1: Neuronal Viability and Morphology
| Parameter | Assay | Expected Outcome with this compound Treatment |
| Neuronal Survival | Nissl Staining | Increased number of healthy, well-formed neurons. |
| Dendritic Spine Density | Golgi Staining | Increased number of dendritic spines per unit length of dendrite. |
| Dendritic Complexity | Sholl Analysis of Golgi-stained neurons | Potential increase in dendritic branching and complexity. |
Table 2: Synaptic Protein Expression (Western Blot)
| Protein | Function | Expected Change with this compound |
| p-AMPK/AMPK ratio | Energy homeostasis, neuronal survival | Increased |
| p-AKT/AKT ratio | Cell survival, growth, proliferation | Increased |
| p-GSK-3β/GSK-3β ratio | Neuronal apoptosis, tau phosphorylation | Increased (indicates inhibition of GSK-3β) |
| PSD95 | Postsynaptic scaffolding protein | Increased |
| Synaptotagmin 1 (SYT1) | Presynaptic vesicle trafficking | Increased |
Table 3: Synaptic Plasticity (Electrophysiology)
| Parameter | Measurement | Expected Outcome with this compound Treatment |
| Long-Term Potentiation (LTP) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Enhancement of LTP induction and/or maintenance. |
| Long-Term Depression (LTD) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Potential modulation of LTD induction and/or maintenance. |
| Basal Synaptic Transmission | Input-Output Curve | Potential increase in basal synaptic strength. |
Experimental Protocols
In Vitro Model: Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neurons from embryonic rodents, providing an excellent in vitro system to study the direct effects of this compound on neuronal morphology and protein expression.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine coated coverslips or plates
-
This compound succinate (research grade)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic hippocampi in ice-cold dissection medium.
-
Mince the tissue and enzymatically digest with papain or trypsin to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
After a specified number of days in vitro (DIV), typically 7-14, treat the neurons with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
Ex Vivo Model: Acute Hippocampal Slice Preparation
This protocol is for preparing acute hippocampal slices, which preserve the intricate neural circuitry and are ideal for electrophysiological studies of synaptic plasticity.
Materials:
-
Adult rat or mouse
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.[9]
-
Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
For experiments, transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF. This compound can be bath-applied at desired concentrations.
Assessment of Neuronal Viability: Nissl Staining
Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and survival.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Cresyl violet acetate solution (0.1%)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or directly process frozen sections.[10][11][12]
-
Stain the sections in 0.1% cresyl violet solution for 3-10 minutes.[10][11][12]
-
Rinse briefly in distilled water.
-
Differentiate the sections in 95% ethanol to remove excess stain.
-
Dehydrate through an ethanol series and clear in xylene.[11]
-
Mount with a coverslip using a permanent mounting medium.
-
Image the sections using a light microscope and quantify the number of healthy neurons.
Analysis of Dendritic Morphology: Golgi Staining
The Golgi-Cox method allows for the visualization of the complete morphology of a small percentage of neurons, making it ideal for analyzing dendritic branching and spine density.
Materials:
-
Fresh or lightly fixed brain tissue
-
Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)
-
Cryoprotectant solution (e.g., sucrose solution)
-
Ammonium hydroxide
-
Kodak Fixer
-
Gelatin-coated slides
Procedure:
-
Immerse the brain tissue blocks in Golgi-Cox solution and store in the dark for several weeks.[13]
-
Transfer the blocks to a cryoprotectant solution.
-
Section the tissue on a cryostat or vibratome (100-200 µm thick).[13]
-
Mount the sections on gelatin-coated slides.
-
Develop the stain by immersing the slides in ammonium hydroxide, followed by a rinse and then treatment with Kodak Fixer.
-
Dehydrate, clear, and coverslip the slides.
-
Analyze dendritic length, branching patterns (Sholl analysis), and spine density using a microscope and appropriate image analysis software.[3][14]
Quantification of Synaptic Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in tissue or cell lysates.
Materials:
-
Hippocampal tissue or cultured neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-PSD95, anti-SYT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize hippocampal tissue or lyse cultured neurons in RIPA buffer.[15][16]
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Synaptic Plasticity: Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in acute hippocampal slices, a key measure of synaptic plasticity.
Materials:
-
Acute hippocampal slices in a recording chamber
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Amplifier and data acquisition system
Procedure:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[9]
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[5][9]
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.
-
Analyze the data by measuring the slope of the fEPSP and expressing it as a percentage of the baseline.[5]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]
- 3. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Memory Decline in Diabetic Rats through the AMPK/AKT/GSK-3β Pathway in the Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Memory Decline in Diabetic Rats through the AMPK/AKT/GSK-3β Pathway in the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Potentiation (LTP) [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. ronaldschulte.nl [ronaldschulte.nl]
- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 13. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Western blot for tissue extract [protocols.io]
- 16. Western blot in homogenised mouse brain samples [protocols.io]
- 17. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating Glucose Uptake in Adipocytes Using Trelagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is utilized in the management of type 2 diabetes.[1][2][3] Beyond its primary mechanism of enhancing incretin levels, research indicates that this compound may directly impact adipocyte function, thereby improving insulin resistance.[1][3][4][5] These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on glucose uptake in adipocytes. The provided methodologies are based on findings that demonstrate this compound's ability to enhance glucose uptake through the PI3K/AKT signaling pathway, leading to the translocation of GLUT4 transporters to the plasma membrane.[1][3][4][5][6]
Mechanism of Action: this compound's Effect on Adipocyte Glucose Uptake
This compound succinate has been shown to improve insulin resistance in adipocytes by modulating the PI3K/AKT/GLUT4 signaling pathway.[1][3][4] The proposed mechanism involves the increased expression and phosphorylation of key signaling proteins. Specifically, this compound treatment leads to elevated levels of phosphorylated IRS-1 (p-IRS-1) and phosphorylated AKT (p-AKT), which are crucial downstream effectors of insulin signaling.[4] This activation cascade promotes the translocation of GLUT4, the primary insulin-responsive glucose transporter in adipocytes, from intracellular vesicles to the cell surface.[2][4] The increased presence of GLUT4 on the plasma membrane facilitates a higher rate of glucose uptake from the extracellular environment into the adipocyte.[2][4]
Data Presentation
The following tables summarize the quantitative effects of this compound succinate on various aspects of adipocyte glucose metabolism.
Table 1: Effect of this compound Succinate on Glucose Uptake in Adipocytes [4]
| Treatment Group | This compound Concentration (µM) | Extracellular Glucose (mM) |
| Control | 0 | 14.20 ± 0.39 |
| This compound | 50 | 14.80 ± 0.12 |
| This compound | 100 | 14.35 ± 0.64 |
Data are presented as mean ± SD. A decrease in extracellular glucose indicates an increase in cellular uptake.
Table 2: Effect of this compound Succinate on GLUT4 Content in the Outer Membrane of Adipocytes [4]
| Treatment Group | This compound Concentration (mM) | GLUT4 Content (µg/L) |
| Control | 0 | 9.91 ± 0.66 |
| This compound | 3.4 | 11.58 ± 1.85 |
Data are presented as mean ± SD.
Table 3: Effect of this compound Succinate on the Expression of PI3K/AKT Signaling Pathway Proteins in Insulin-Resistant 3T3-L1 Adipocytes [4]
| Protein | This compound Concentration (µM) | Relative Expression Level (Compared to Control) |
| p-IRS-1 | 100 | Increased (P<0.01) |
| PI3K | 50 | Increased (P<0.001) |
| 100 | Increased (P<0.001) | |
| p-AKT | 50 | Increased (P<0.001) |
| 100 | Increased (P<0.001) | |
| GLUT4 | 50 | Increased (P<0.001) |
| 100 | Increased (P<0.001) |
This table summarizes the reported significant increases in protein expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Adipocyte Culture and Differentiation
This protocol is optimized for 3T3-L1 preadipocytes, a common cell line for studying adipogenesis and glucose metabolism.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture plate and grow in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach confluency.
-
Initiation of Differentiation: Two days post-confluency, replace the medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin Treatment: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation: After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS) and replace it every 2-3 days. Mature, lipid-laden adipocytes should be visible by day 8-12.
Protocol 2: Glucose Uptake Assay
This protocol measures the uptake of glucose from the culture medium by mature adipocytes.
Materials:
-
Mature adipocytes (from Protocol 1)
-
Hanks' Balanced Salt Solution (HBSS)
-
D-glucose solution (1 mg/mL)
-
This compound succinate stock solution
-
Insulin stock solution (positive control)
-
Glucose oxidase-peroxidase assay kit
Procedure:
-
Serum Starvation: Prior to the assay, gently wash the mature adipocytes with PBS and incubate in serum-free medium overnight to enhance glucose uptake sensitivity.
-
Pre-incubation: Wash the cells with HBSS.
-
Treatment: Treat the adipocytes with HBSS containing 1 mg/mL D-glucose, fetal bovine serum, and the desired concentrations of this compound succinate (e.g., 50 µM and 100 µM) or insulin for 3 hours.[4] A control group with no treatment should be included.
-
Sample Collection: After the incubation period, collect the supernatant from each well.
-
Glucose Measurement: Centrifuge the supernatant to remove any cell debris. Measure the glucose concentration in the supernatant using a glucose oxidase-peroxidase method, following the manufacturer's instructions for the specific kit.
-
Data Analysis: The amount of glucose taken up by the cells is calculated by subtracting the final glucose concentration in the supernatant from the initial glucose concentration.
Protocol 3: Western Blotting for Signaling Proteins
This protocol is for determining the expression levels of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Treated mature adipocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AKT, anti-p-AKT, anti-IRS-1, anti-p-IRS-1, anti-GLUT4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the adipocytes with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
The provided application notes and protocols offer a framework for researchers to investigate the effects of this compound on glucose uptake in adipocytes. The data indicates that this compound enhances glucose uptake by activating the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation. These methodologies can be adapted to further explore the molecular mechanisms of this compound and other DPP-4 inhibitors in the context of adipocyte biology and insulin resistance.
References
- 1. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 3. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes-æ²³å大å¦äººäºå¤ [rsc.henu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes-æ²³å大å¦å½é åä½ä¸äº¤æµå¤æ¨æ¸¯æ¾³å°äºå¡åå ¬å®¤ [iao.henu.edu.cn]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Trelagliptin Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and formulation of trelagliptin.
I. This compound Solubility Profile
This compound, as a free base, exhibits limited aqueous solubility, which can present challenges for formulation development and achieving desired bioavailability. Understanding its solubility in various solvents is the first step in developing an effective formulation strategy. The succinate salt of this compound demonstrates significantly improved aqueous solubility.
Quantitative Solubility Data
| Solvent System | This compound Base | This compound Succinate | Reference |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~1 mg/mL | Not explicitly stated, but significantly higher | [1] |
| Water | 0.215 mg/mL (predicted) | 95 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | 95 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | 68 mg/mL | [1] |
| Ethanol | - | 5 mg/mL | [3] |
| Acetonitrile | Freely soluble | Freely soluble | [4] |
| Methanol | Freely soluble | Freely soluble | [4] |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and formulation of this compound.
Question 1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What can I do?
Answer:
-
Use the Succinate Salt: this compound succinate has substantially higher aqueous solubility than the free base. For aqueous-based assays, using the succinate salt is highly recommended.
-
pH Adjustment: this compound is a weakly basic drug. Adjusting the pH of your buffer to a more acidic range can increase its solubility. However, ensure the chosen pH is compatible with your experimental system.
-
Co-solvents: If compatible with your experiment, consider using a small percentage of a co-solvent like DMSO or ethanol to aid dissolution before further dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay.
-
Sonication: Gentle warming and sonication can help facilitate the dissolution of this compound.
Question 2: My this compound formulation shows precipitation upon standing. How can I prevent this?
Answer:
Precipitation is a common issue with supersaturated solutions of poorly soluble drugs. Here are some strategies to prevent it:
-
Formulation Approach: The choice of formulation strategy is critical. Amorphous solid dispersions and cyclodextrin inclusion complexes are designed to stabilize the drug in a higher energy, more soluble state, thereby preventing precipitation.
-
Polymeric Precipitation Inhibitors: Incorporating hydrophilic polymers such as HPMC, PVP, or specific grades of Eudragit® into your formulation can help maintain supersaturation by sterically hindering drug crystallization.
-
Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with this compound and do not promote precipitation. Conduct compatibility studies if you suspect an issue.
Question 3: I am developing a solid dosage form and am concerned about the dissolution rate. What are the key considerations?
Answer:
For solid dosage forms, achieving an adequate dissolution rate is crucial for bioavailability. Consider the following:
-
Particle Size Reduction: Micronization or nanosizing of the this compound API can significantly increase the surface area available for dissolution.
-
Formulation Strategy: Employing solubility enhancement techniques such as solid dispersions, cyclodextrin complexation, or creating fast-dissolving formulations can dramatically improve the dissolution profile.
-
Disintegrants: For tablet formulations, the inclusion of superdisintegrants like croscarmellose sodium or sodium starch glycolate can facilitate rapid tablet breakup and subsequent drug release.[5]
Question 4: Are there any known stability issues with this compound I should be aware of?
Answer:
Forced degradation studies on this compound succinate have shown that it is susceptible to degradation under certain stress conditions.
-
Acidic and Basic Conditions: this compound succinate degrades significantly in both acidic and basic environments.[6] Therefore, protecting the drug from extreme pH values in the formulation and during storage is important.
-
Oxidative and Thermal Stress: The drug also shows degradation under oxidative and thermal stress.[6] Formulations should be protected from high temperatures and oxidizing agents.
-
Photostability: this compound succinate appears to be stable under photolytic conditions.[6]
III. Formulation Strategies & Experimental Protocols
This section details various formulation strategies to enhance the solubility and dissolution of this compound, along with generalized experimental protocols.
A. Salt Formation (this compound Succinate)
Formation of the succinate salt is a primary and effective method to improve the aqueous solubility of this compound.
Experimental Protocol: Mechanochemical Preparation of this compound Succinate
This method provides a solvent-free approach to salt formation.
-
Materials: this compound (free base), succinic acid (equimolar ratio).
-
Procedure:
-
Combine this compound and succinic acid in a 1:1 molar ratio in a milling jar.
-
Mill the mixture using a ball mill. The milling time and frequency will need to be optimized for the specific equipment used.
-
The resulting product is this compound succinate.
-
-
Characterization: Confirm salt formation using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy.[7]
B. Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can significantly enhance solubility and dissolution.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC, Eudragit® grades), and a common solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve both this compound and the polymer in the chosen solvent.
-
Remove the solvent under vacuum using a rotary evaporator.
-
The resulting solid film is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a powder of uniform particle size.
-
-
Characterization:
-
Assess the amorphous nature of the dispersion using XRPD and DSC.
-
Evaluate the dissolution profile of the ASD powder compared to the pure drug and a physical mixture.
-
C. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex by Kneading Method
-
Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), water/ethanol mixture.
-
Procedure:
-
Triturate the cyclodextrin in a mortar with a small amount of the water/ethanol mixture to form a paste.
-
Slowly add the this compound to the paste and continue kneading for a specified time (e.g., 45-60 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C).
-
Pulverize the dried complex and pass it through a sieve.[5]
-
-
Characterization:
-
Confirm complex formation using DSC, FTIR, and XRPD.
-
Determine the solubility and dissolution rate of the complex in comparison to the pure drug.
-
D. Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The small particle size leads to an increased surface area and enhanced dissolution velocity.
Experimental Protocol: Preparation of this compound Nanosuspension by Nano-precipitation
(Adapted from a method for a similar DPP-4 inhibitor, Teneligliptin)
-
Materials: this compound, a water-miscible organic solvent (e.g., ethanol), a stabilizer (e.g., Poloxamer, PVP K30), and purified water.
-
Procedure:
-
Dissolve this compound in the organic solvent to prepare the organic phase.
-
Dissolve the stabilizer in purified water to prepare the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The nanosuspension is formed spontaneously.
-
The suspension may be further homogenized to reduce the particle size.[8]
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the suspension.
-
Evaluate the in vitro dissolution profile.
-
IV. Analytical Methods for Formulation Characterization
Accurate and reliable analytical methods are essential for characterizing this compound formulations.
Quantitative Analysis Data
| Analytical Method | Key Parameters | Application | Reference |
| UV-Visible Spectrophotometry | λmax: 276 nm in acetonitrile | Quantification in bulk and dosage forms | [4] |
| Reverse-Phase HPLC (Method 1) | Column: C18; Mobile Phase: Acetonitrile/Water; Detection: 275 nm | Quantification and stability studies | [6] |
| Reverse-Phase HPLC (Method 2) | Column: C18; Mobile Phase: Methanol/Water; Detection: 225 nm | Quantification in tablet formulations | [4] |
V. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in glucose homeostasis.
Experimental Workflow
Caption: Workflow for developing an improved this compound formulation.
Logical Relationship
Caption: Relationship between solubility, formulation, and bioavailability.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105476974B - Preparation method of succinic acid this compound tablets - Google Patents [patents.google.com]
- 4. saspublishers.com [saspublishers.com]
- 5. humapub.com [humapub.com]
- 6. Development of a validated HPLC method for the quantitative determination of this compound succinate and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Improving the stability of Trelagliptin in aqueous solutions
Welcome to the Technical Support Center for Trelagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: this compound's stability in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. Forced degradation studies have shown that this compound degrades significantly under acidic, basic, oxidative, and thermal stress conditions.[1][2] It is, however, relatively stable under photolytic conditions.[1][2]
Q2: What is the recommended storage condition for this compound aqueous solutions?
A2: Due to its limited stability in aqueous solutions, it is recommended to prepare solutions fresh before use. One source suggests not storing aqueous solutions for more than one day.[3] For longer-term storage, it is advisable to store this compound as a solid at -20°C.
Q3: What are the known degradation products of this compound?
A3: The major degradation product under acidic conditions has been identified as 2-[(3-methyl-2,4,6-oxo-tetrahydro-pyrimidin-1(2H)yl)-methyl]-4-fluorobenzonitrile.[4] Degradation also occurs under basic and oxidative conditions, leading to the formation of other impurities, though their structures are less commonly reported in publicly available literature.
Q4: Is there a known pH of maximum stability for this compound in aqueous solutions?
Q5: Are there any known strategies to improve the stability of this compound in aqueous solutions?
A5: Specific studies on the stabilization of this compound in aqueous solutions using excipients are limited in publicly available literature. However, general formulation strategies for stabilizing drugs in solution can be considered. These include:
-
pH control: Buffering the solution to the pH of maximum stability.
-
Temperature control: Storing solutions at refrigerated or frozen temperatures to slow down degradation kinetics.
-
Use of cosolvents: While this compound is soluble in water, the use of cosolvents might impact its stability, and this would need to be experimentally determined.
-
Protection from light: Although this compound is reported to be photostable, it is good practice to protect solutions from light.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in solution | Degradation due to inappropriate pH. | Prepare solutions in a buffered system. If possible, determine the optimal pH for stability for your experimental conditions. Avoid strongly acidic or basic conditions. |
| Degradation due to high temperature. | Prepare and store solutions at low temperatures (e.g., 2-8°C). Avoid heating solutions unless necessary for the experimental protocol. | |
| Oxidative degradation. | De-gas buffers and solvents before use. Consider working under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. | |
| Precipitation of this compound from solution | Exceeding solubility limit. | This compound succinate has a reported solubility of 95 mg/mL in water, while the free base has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[3] Ensure the concentration of your solution does not exceed the solubility at the specific pH and temperature of your experiment. |
| Change in pH or temperature affecting solubility. | Maintain consistent pH and temperature of your solutions. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Refer to the quantitative data on forced degradation to understand potential degradation pathways. Use a validated stability-indicating HPLC method to separate and quantify this compound from its degradants. |
Quantitative Data on this compound Degradation
The following tables summarize the results from forced degradation studies on this compound.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Time | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 30 min | 12.3% | [1] |
| Base Hydrolysis | 1 N NaOH | 30 min | 10.5% | [1] |
| Oxidation | 3% H₂O₂ | 30 min | 8.7% | [1] |
| Thermal | 80°C | 2 hours | 5.4% | [1] |
| Photolytic | UV light | 24 hours | Stable | [1][2] |
Table 2: Kinetic Data for Acid-Catalyzed Degradation of this compound in 1 N HCl
| Temperature (°C) | Apparent 1st Order Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Shelf-life (t₉₀) (min) |
| 70 | 0.010 | 69.3 | 10.5 |
| 80 | 0.018 | 38.5 | 5.8 |
| 90 | 0.032 | 21.7 | 3.3 |
Data adapted from a kinetic degradation study. The original study should be consulted for detailed experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes). After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Keep at room temperature for a defined period (e.g., 30 minutes). Neutralize with an appropriate amount of 1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 30 minutes).
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and expose it to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 2 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Waters Xselect CSH™ C18 (250mm × 4.6mm, 5.0µm) or equivalent.[2]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: this compound degradation pathways under different stress conditions.
Caption: General workflow for a forced degradation study of this compound.
Caption: A logical approach to troubleshooting this compound solution instability.
References
- 1. Development of a validated HPLC method for the quantitative determination of this compound succinate and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Trelagliptin dosage for specific cell lines
Welcome to the technical support center for Trelagliptin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General & Dosing
-
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published in vitro studies, a good starting point for most cell lines is in the low nanomolar to low micromolar range. This compound is a potent DPP-4 inhibitor with IC50 values in the low nanomolar range for DPP-4 activity.[1][2] For cellular assays, a broader range should be tested to determine the optimal concentration for the desired effect.
-
Recommendation: We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. Some studies on 3T3-L1 adipocytes have used concentrations in the range of 12.5 µM to 100 µM to observe effects on glucose uptake and signaling pathways.[3]
-
-
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Q3: I am not observing any effect of this compound on my cells. What could be the reason?
A3: There are several potential reasons for a lack of observed effect:
-
DPP-4 Expression: Your cell line may not express Dipeptidyl Peptidase-4 (DPP-4), the target of this compound, or may express it at very low levels. Verify DPP-4 expression in your cell line via qPCR, Western blot, or flow cytometry.
-
Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a measurable response. We recommend performing a dose-response and a time-course experiment to optimize these parameters.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the specific cellular changes induced by this compound. Consider using a more direct or sensitive assay for your endpoint of interest (e.g., a DPP-4 activity assay).
-
Compound Inactivity: Ensure that your this compound stock solution has been stored correctly and has not degraded.
-
2. Cell Viability & Cytotoxicity
-
Q4: Is this compound cytotoxic to cells? My cell viability is decreasing after treatment.
A4: this compound is a highly selective DPP-4 inhibitor and is generally not considered cytotoxic at concentrations where it effectively inhibits DPP-4.[6] However, at higher concentrations, off-target effects leading to cytotoxicity can occur.
-
Troubleshooting Steps:
-
Confirm with a Dose-Response: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.
-
Check DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells.[4][5] Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that your vehicle control shows no toxicity.
-
Apoptosis vs. Necrosis: To understand the mechanism of cell death, perform an Annexin V and Propidium Iodide (PI) staining assay to distinguish between apoptosis and necrosis.
-
Batch-to-Batch Variability: If you have recently changed your batch of this compound, consider testing the old and new batches in parallel to rule out any issues with the new compound.
-
-
-
Q5: My MTT/MTS assay results are inconsistent. What could be the problem?
A5: Inconsistent results in tetrazolium-based assays can arise from several factors:
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase.
-
Incubation Time: The incubation time with the MTT/MTS reagent is critical. Too short an incubation may not allow for sufficient formazan production, while too long an incubation can lead to reagent toxicity. Optimize the incubation time for your cell line.
-
Reagent Handling: Protect the MTT/MTS reagent from light and ensure it is properly dissolved and filtered.
-
Interference: Some compounds can interfere with the formazan product or the absorbance reading. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.
-
3. Signaling Pathways
-
Q6: What is the primary signaling pathway affected by this compound?
A6: The primary target of this compound is the enzyme DPP-4. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to the activation of the GLP-1 receptor and downstream signaling cascades. A key pathway modulated by this compound is the PI3K/Akt signaling pathway , which is crucial for insulin signaling and glucose uptake.[3][7]
-
Q7: I am not seeing the expected changes in the PI3K/Akt pathway after this compound treatment. What should I check?
A7: If you are not observing the expected phosphorylation of Akt or other downstream targets, consider the following:
-
Stimulation Conditions: The activation of the PI3K/Akt pathway by this compound is often studied in the context of insulin resistance or glucose metabolism. Ensure your experimental conditions are appropriate to observe these effects. For example, in studies with 3T3-L1 adipocytes, insulin resistance is often induced before treatment with this compound.[3]
-
Time Course: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after this compound treatment to capture the peak phosphorylation of your proteins of interest.
-
Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for Western blotting. Include appropriate positive and negative controls.
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against DPP-4
| Enzyme Source | IC50 (nM) | Reference |
| Human Recombinant DPP-4 | ~4 | [1] |
| Caco-2 Cell Extract | 5.4 | [1] |
| Human Plasma | 4.2 | [1] |
| Dog Plasma | 6.2 | [1] |
| Rat Plasma | 9.7 | [1] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Cell Type | Recommended Starting Range | Notes |
| Adipocytes (e.g., 3T3-L1) | 10 µM - 100 µM | Higher concentrations may be needed to observe metabolic effects.[3] |
| Cancer Cell Lines | 1 nM - 10 µM | Perform a dose-response to determine the optimal concentration. |
| Endothelial Cells | 10 nM - 1 µM | Dependent on the specific endpoint being measured. |
| Immune Cells | 1 nM - 1 µM | Dependent on the specific cell type and activation state. |
Experimental Protocols
1. General Workflow for Optimizing this compound Dosage
This workflow provides a systematic approach to determine the optimal concentration of this compound for your specific cell line and experimental question.
Workflow for this compound Dosage Optimization
2. Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in your target cells using an appropriate stimulus, and include a this compound treatment group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathway Diagrams
1. This compound's Primary Mechanism of Action
This diagram illustrates the core mechanism of this compound in inhibiting DPP-4 and subsequently increasing active GLP-1 levels.
This compound's Inhibition of DPP-4
2. Downstream PI3K/Akt Signaling Pathway
This diagram shows the downstream signaling cascade following GLP-1 receptor activation, focusing on the PI3K/Akt pathway.
PI3K/Akt Pathway Activated by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 6. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Trelagliptin Bioassays: A Technical Support Center
For researchers and drug development professionals working with Trelagliptin, ensuring the accuracy and reproducibility of bioassays is paramount. This technical support center provides a comprehensive resource to address common challenges, offering troubleshooting guidance and detailed experimental protocols to minimize variability and ensure robust results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that my bioassay should target?
A1: this compound is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Its therapeutic effect stems from preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] Therefore, the most direct bioassay is a DPP-4 inhibition assay.
Q2: I am observing high variability in my DPP-4 inhibition assay results. What are the potential causes?
A2: High variability in DPP-4 inhibition assays can arise from several factors:
-
Substrate and Enzyme Stability: Ensure that the DPP-4 enzyme and the substrate (e.g., Gly-Pro-pNA or Gly-Pro-AMC) are stored correctly and have not undergone multiple freeze-thaw cycles.[3] The stability of DPP-4 can be influenced by glycosylation.[4]
-
Sample Handling: The preanalytical handling of samples is critical, especially when measuring active GLP-1 levels, as DPP-4 in plasma can degrade the analyte.[5] Proper and consistent sample collection and processing are crucial.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in pH can significantly impact enzyme kinetics and inhibitor binding.[6]
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor, enzyme, or substrate, can lead to significant concentration-dependent variability.
-
Reagent Purity: The purity of this compound and other reagents can affect the results. Ensure you are using a well-characterized compound.
Q3: My IC50 values for this compound are inconsistent with published data. What should I check?
A3: Discrepancies in IC50 values can be due to several experimental differences:
-
Enzyme Source: The source of the DPP-4 enzyme (e.g., recombinant human, Caco-2 cells, plasma from different species) can result in different IC50 values.[7]
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will affect the apparent IC50 value for a competitive inhibitor.[8]
-
Assay Format: Different assay formats, such as colorimetric, fluorometric, or luminescent assays, have varying sensitivities, which can influence the calculated IC50.[3] Fluorometric and luminescent assays are generally more sensitive than colorimetric assays.[3]
-
Kinetic Properties: this compound is a slow-binding inhibitor.[2][9] Ensure that the pre-incubation and reaction times are sufficient to allow for the binding to reach equilibrium.
Q4: How can I measure this compound concentration in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like plasma.[10][11] This technique allows for accurate pharmacokinetic analysis.
Troubleshooting Guides
Guide 1: Inconsistent Results in DPP-4 Inhibition Assays
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability | Inaccurate pipetting or mixing. | Calibrate pipettes regularly. Ensure thorough mixing of reagents in each well. |
| Drifting signal over time | Temperature or pH instability. | Use a temperature-controlled plate reader. Ensure buffer pH is stable throughout the experiment. |
| Low signal-to-noise ratio | Sub-optimal substrate or enzyme concentration. | Optimize substrate and enzyme concentrations to achieve a robust linear reaction rate. Consider using a more sensitive assay (fluorometric or luminescent).[3] |
| Unexpectedly high or low IC50 | Incorrect inhibitor concentration, inappropriate incubation time for a slow-binding inhibitor. | Verify the concentration of your this compound stock solution. For slow-binding inhibitors like this compound, ensure a sufficient pre-incubation period of the enzyme with the inhibitor before adding the substrate.[7] |
Guide 2: Issues with this compound Bioanalysis using LC-MS/MS
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape or resolution | Inappropriate mobile phase or column. | Optimize the mobile phase composition and gradient. Ensure the analytical column is suitable for the analyte and has not degraded. |
| Low recovery | Inefficient sample extraction. | Optimize the extraction method. Liquid-liquid extraction has been shown to be effective for this compound from plasma.[10][11] |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous components from the biological matrix. | Use a stable isotope-labeled internal standard. Optimize sample clean-up procedures to remove interfering substances. Evaluate different ionization sources or parameters. |
| Inconsistent quantification | Calibration curve issues or sample degradation. | Prepare fresh calibration standards for each run. Investigate the stability of this compound in the matrix under the storage and processing conditions.[10] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against DPP-4
| DPP-4 Source | IC50 (nmol/L) | Reference |
| Recombinant Human DPP-4 | 1.3 | [7] |
| Caco-2 Cells | 5.4 | [7] |
| Human Plasma | 4.2 | [7] |
| Dog Plasma | 6.2 | [7] |
| Rat Plasma | 9.7 | [7] |
Table 2: Comparison of DPP-4 Inhibitory Potency
| Inhibitor | Recombinant Human DPP-4 IC50 (nmol/L) | Reference |
| This compound | 1.3 | [7] |
| Alogliptin | 5.3 | [7] |
| Sitagliptin | 16.0 | [7] |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Colorimetric)
This protocol is based on the cleavage of a chromogenic substrate, Gly-Pro-p-nitroanilide (GP-pNA).
Materials:
-
Recombinant human DPP-4 enzyme
-
This compound
-
Gly-Pro-pNA substrate
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Tris-HCl buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the DPP-4 enzyme solution to each well and pre-incubate for a defined period (e.g., 70 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the GP-pNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm kinetically over a set period (e.g., every 10 seconds for 10 minutes).[7]
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: this compound Quantification in Plasma by LC-MS/MS
This is a general workflow; specific parameters need to be optimized.
Materials:
-
Plasma samples containing this compound
-
Internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound like Alogliptin.[11]
-
Extraction solvent (e.g., a mixture of tert-Butyl methyl ether and diethyl ether).[10]
-
LC-MS/MS system with an appropriate column (e.g., C18) and mass spectrometer.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound and the IS using a suitable chromatographic gradient.
-
Detect and quantify the parent and product ions for both this compound and the IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: Experimental workflow for a DPP-4 inhibition bioassay.
Caption: A logical approach to troubleshooting this compound bioassays.
References
- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. alpco.com [alpco.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trelagliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Trelagliptin.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. High concentrations of this compound or co-eluting matrix components can overload the analytical column.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the concentration of your highest calibration standard is within the linear range of the column.
-
-
Potential Cause 2: Secondary Interactions. this compound, a basic compound, can interact with residual acidic silanols on the C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring the analyte is in a consistent protonated state.[1]
-
Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) that is less prone to secondary interactions.
-
-
-
Potential Cause 3: Inappropriate Injection Solvent. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)
-
Question: I am observing a significant drop in this compound signal intensity, especially in patient samples compared to standards prepared in solvent. What is causing this ion suppression and how can I mitigate it?
-
Answer:
-
Potential Cause 1: Co-eluting Endogenous Matrix Components. Phospholipids, salts, and other endogenous components from biological matrices like plasma can co-elute with this compound and compete for ionization in the MS source.[2]
-
Solution:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE is generally more effective at removing phospholipids and other interfering substances compared to simple protein precipitation (PPT).[2][3] A study on this compound demonstrated that LLE resulted in a more sensitive assay than direct precipitation.[2]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a stationary phase to selectively retain the analyte while washing away interferences.
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile that effectively separates this compound from the early-eluting, highly polar matrix components and the later-eluting phospholipids.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatographic run) and only introduce the eluent containing the analyte of interest into the mass spectrometer.
-
-
-
-
Potential Cause 2: Inefficient Ionization. The composition of the mobile phase can significantly impact the ionization efficiency of this compound.
-
Solution:
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can enhance the protonation of this compound in positive ion mode, leading to a better signal.[1]
-
Organic Solvent: Acetonitrile is commonly used as the organic component in the mobile phase for this compound analysis.[1] The percentage of the organic solvent can be optimized to achieve the best separation and sensitivity.
-
-
-
Issue 3: Poor Reproducibility and Accuracy
-
Question: My quality control (QC) samples are failing, showing high variability and poor accuracy. How can I improve the reproducibility of my this compound assay?
-
Answer:
-
Potential Cause 1: Inconsistent Matrix Effects. The extent of ion suppression or enhancement can vary between different lots of biological matrix and even between individual patient samples.
-
Solution:
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. If a SIL-IS is not available, a structural analog that elutes close to this compound and exhibits similar ionization characteristics can be used. Alogliptin has been successfully used as an internal standard for this compound analysis due to its structural similarity.[1][2]
-
Matrix-Matched Calibrants and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
-
-
Potential Cause 2: Inefficient or Variable Extraction Recovery. The efficiency of the sample preparation method may not be consistent across all samples.
-
Solution:
-
Optimize Extraction Protocol: Ensure that the chosen sample preparation method (PPT, LLE, or SPE) is robust and provides consistent recovery. Validate the recovery at different concentration levels (low, medium, and high QCs).
-
Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of the quantitative analysis. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I assess the extent of matrix effects in my this compound assay?
A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). The MF is determined by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
A study on this compound in human plasma reported a matrix factor ranging from 87.23% to 97.17%, indicating a slight to moderate ion suppression.[2]
Q3: Which sample preparation method is best for minimizing matrix effects for this compound?
A3: While protein precipitation (PPT) with acetonitrile is a simple and fast method, it is often less effective at removing phospholipids and may lead to significant matrix effects.[1] Liquid-liquid extraction (LLE) has been shown to provide cleaner extracts and better sensitivity for this compound analysis compared to PPT.[2][3] For even cleaner samples, solid-phase extraction (SPE) is a powerful technique to consider, as it can be highly selective in isolating the analyte from interfering matrix components.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: Based on published methods, here are some typical parameters:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing formic acid or ammonium formate) and an organic phase (typically acetonitrile) is employed.[1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][2]
-
MS/MS Transition: The multiple reaction monitoring (MRM) transition for this compound is typically m/z 358.2 → 133.9 or m/z 358.2 → 341.2.[1][2] For the internal standard Alogliptin, a common transition is m/z 340.3 → 116.1.[1]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Extraction Recovery (%) | 86.9 - 94.1[1] | 82.92 - 83.85[2] |
| Matrix Factor (%) | >85.0[1] | 87.23 - 97.17[2] |
| General Observation | Simpler, faster method. | More effective at removing interferences, leading to better sensitivity.[2][3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of this compound in human plasma.[2][3]
-
Sample Preparation:
-
To 250 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., Alogliptin in acetonitrile).
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 1.5 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether and diethyl ether, 50:50, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex mix for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for this compound in Rat Plasma
This protocol is based on a method used for the pharmacokinetic study of this compound in rats.[1]
-
Sample Preparation:
-
To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex mix vigorously for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A troubleshooting decision tree for this compound LC-MS/MS analysis.
References
Technical Support Center: Enhancing the Bioavailability of Trelagliptin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of Trelagliptin and its derivatives.
Troubleshooting Guides and FAQs
Formulation and Physicochemical Properties
Question 1: My this compound derivative exhibits poor solubility. What initial strategies can I employ to improve its dissolution rate?
Answer: Poor aqueous solubility is a common hurdle. Consider the following initial approaches:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous form can significantly enhance solubility. Ball milling with polymers is a viable method to create ASDs.[1]
-
Fast-Dissolving Oral Films (FDOFs): This approach can achieve rapid drug release. A study on this compound FDOFs using HPMC K4 as a film-forming polymer and superdisintegrants showed a disintegration time of approximately 55 seconds and 97.65% drug release within 10 minutes.[2]
-
Nanosuspension Technology: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity. The nanoprecipitation technique has been successfully used for other gliptins, like Teneligliptin, which is also poorly water-soluble.[3]
Question 2: I'm observing high variability in my in vivo pharmacokinetic (PK) results. Could the formulation be the cause?
Answer: Yes, formulation performance can contribute to high variability in PK studies, accounting for about 20% of such cases.[4] Inconsistent dissolution or absorption can lead to erratic plasma concentration profiles. To troubleshoot this:
-
Optimize the Formulation: Ensure your formulation provides consistent and reproducible drug release. For solid dosage forms, evaluate parameters like hardness, disintegration time, and dissolution profiles across different batches.
-
Consider Advanced Formulations: If simple formulations are inconsistent, explore more robust options like ASDs or nanotechnology-based delivery systems, which can offer more controlled and predictable drug release.[1][5][6]
Question 3: What are the key considerations when developing a nanotechnology-based formulation for a this compound derivative?
Answer: Nanotechnology-based approaches can significantly enhance bioavailability by improving solubility, protecting the drug from degradation, and facilitating transport across the intestinal epithelium.[5][6] Key considerations include:
-
Choice of Nanocarrier: Options include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and micelles.[5][7] The choice depends on the physicochemical properties of your derivative.
-
Physicochemical Characterization: Thoroughly characterize the nanoparticles for size, zeta potential, and entrapment efficiency. For instance, studies on Teneligliptin nanosuspensions reported particle sizes in the range of 0.211 nm to 0.486 nm.[3]
-
Stability: Assess the stability of the nanoformulation under storage conditions and in simulated gastrointestinal fluids.
-
Drug Release Kinetics: Study the in vitro drug release profile to ensure it meets the desired therapeutic window.
Question 4: Is a prodrug approach a viable strategy for improving the permeability of this compound derivatives?
Answer: Yes, the prodrug approach is a clinically successful strategy to enhance the oral bioavailability of poorly permeable drugs.[8][9][10][11] For a this compound derivative, this would involve covalently modifying the molecule to:
-
Increase Lipophilicity: Attaching a lipophilic moiety can improve passive diffusion across the intestinal membrane.[8]
-
Target Transporters: Designing the prodrug to be a substrate for intestinal influx transporters (e.g., monocarboxylate transporter 1) can facilitate active transport.[8]
The key is to ensure the promoiety is efficiently cleaved in vivo to release the active this compound derivative.
In Vitro and In Vivo Testing
Question 5: My Caco-2 permeability assay results for a this compound derivative are not correlating well with my initial in vivo data. What could be the issue?
Answer: A lack of correlation between Caco-2 assays and in vivo results can stem from several factors:
-
Active Efflux: this compound derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[12] This would result in a high efflux ratio (Papp B-A / Papp A-B) and low apparent permeability in the absorptive direction. Consider running the assay with a P-gp inhibitor like verapamil to confirm.[13]
-
Metabolism: Caco-2 cells have limited metabolic activity compared to the liver. If your derivative undergoes significant first-pass metabolism, the Caco-2 assay will overestimate its systemic availability. This compound itself is primarily metabolized by CYP2D6, though hepatic involvement is limited.[2]
-
Post-absorptive Events: Factors like enterohepatic recycling, which are not captured in the Caco-2 model, can influence in vivo pharmacokinetics.[4]
Question 6: I've conducted an in vivo PK study and the calculated oral bioavailability (F%) is very low. How do I determine if the cause is poor absorption or high first-pass metabolism?
Answer: Low oral bioavailability (F%) is typically caused by poor absorption, high first-pass hepatic elimination, or a combination of both.[14] To distinguish between these:
-
IV vs. Oral Dosing: An in vivo PK study comparing intravenous (IV) and oral (PO) administration is essential. The IV data provides a baseline for clearance and distribution without the absorption phase.[14]
-
Analyze PK Parameters:
-
Poor Absorption: This is likely if the drug has low permeability (from Caco-2 data) and/or low solubility. The plasma concentration after oral dosing will be low and may rise slowly.
-
High First-Pass Metabolism: If the drug is well-absorbed but rapidly metabolized in the liver before reaching systemic circulation, you will see low F% despite good permeability. Comparing the Area Under the Curve (AUC) from oral and IV dosing is key to calculating F% (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).
-
-
Metabolite Identification: Collect urine and bile to identify and quantify metabolites. This can help determine the extent of renal and biliary clearance and the impact of metabolism.[14]
Question 7: What are the essential quality control steps for a Caco-2 permeability assay to ensure reliable data?
Answer: To ensure the validity of your Caco-2 data, several quality control measures are critical:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer must be verified before each experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).
-
Use of Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds in every assay batch to verify the validity of the experiment.[13]
-
Cell Passage Number: Use Caco-2 cells within a consistent and validated range of passage numbers, as transporter expression and monolayer characteristics can change over time.
Data Presentation
Table 1: In Vitro DPP-4 Inhibition and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Source |
| IC₅₀ (DPP-4 Inhibition) | ~4.02 nmol/L | Human Plasma | [15] |
| t₁/₂ (Dissociation from DPP-4) | ~30 minutes | - | [15] |
| Tₘₐₓ (Time to Peak Concentration) | 1.0 - 1.5 hours | Human | [16] |
| t₁/₂ (Elimination Half-life) | 38.44 - 54.26 hours | Human | [16] |
| Protein Binding | 22.1% - 27.6% | Human Plasma | [2] |
| Primary Excretion Route | Renal (~76% unchanged) | Human | [2] |
Table 2: Example Formulation of this compound Fast-Dissolving Oral Film (F6 Optimized Batch)
| Component | Role | Notes | Source |
| HPMC K4 | Film-forming polymer | - | [2] |
| PEG-400 | Plasticizer | - | [2] |
| Citric Acid | Saliva-stimulating agent | - | [2] |
| Aspartame | Sweetener | - | [2] |
| Superdisintegrant (SSG or CCS) | Disintegration enhancer | - | [2] |
| Performance Metric | Result | ||
| Disintegration Time | 55 ± 7 seconds | [2] | |
| Drug Release (in 10 min) | 97.65% | [2] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard industry practices for evaluating intestinal drug absorption.[12][13][17]
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal calf serum (FCS), non-essential amino acids, and antibiotics.
-
Seed cells onto semipermeable supports in multi-well plates.
-
Allow cells to grow and differentiate for 21-25 days to form a confluent monolayer.
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the validated range for your laboratory.
3. Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A→B) Transport: Add the this compound derivative solution (e.g., at 10 µM) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
4. Sampling and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the this compound derivative in all samples using a validated LC-MS/MS method.[18][19]
5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical design for determining oral bioavailability.[4][14][20]
1. Study Design:
-
Use a sufficient number of healthy adult rodents (e.g., Sprague-Dawley rats, n=6 per group).
-
Employ a crossover design where each animal receives both an IV and an oral dose, separated by a washout period.
2. Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the this compound derivative (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) of the formulated derivative.
3. Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Bioanalysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the this compound derivative in plasma using a validated LC-MS/MS method. Liquid-liquid extraction is often more sensitive than direct protein precipitation for plasma samples.[18][19]
5. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Calculate key PK parameters using non-compartmental analysis:
-
Cₘₐₓ (Maximum plasma concentration)
-
Tₘₐₓ (Time to reach Cₘₐₓ)
-
AUC₀₋ₜ (Area under the curve from time 0 to the last measurement)
-
AUC₀₋ᵢₙf (Area under the curve extrapolated to infinity)
-
t₁/₂ (Elimination half-life)
-
-
Calculate absolute oral bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Logical relationships between different bioavailability enhancement strategies.
Caption: this compound's signaling pathway improving insulin resistance.[21]
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology based approaches for anti-diabetic drugs delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanotechnology-Based Approaches for the Management of Diabetes Mellitus: An Innovative Solution to Long-Lasting Challenges in Antidiabetic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel strategies in the oral delivery of antidiabetic peptide drugs - Insulin, GLP 1 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. curtiscoulter.com [curtiscoulter.com]
- 10. mdpi.com [mdpi.com]
- 11. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. enamine.net [enamine.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Trelagliptin delivery for in vivo studies
Technical Support Center: Trelagliptin In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery and evaluation of this compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Its mechanism revolves around the incretin system. After food intake, incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are released from the gut.[2][4] These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][4] The enzyme DPP-4 rapidly degrades these incretins, limiting their action.[2] this compound works by inhibiting DPP-4, thereby increasing the levels of active GLP-1 and GIP, which enhances glycemic control.[2][4] Kinetic analyses have shown that this compound is a reversible, competitive, and slow-binding inhibitor of DPP-4.[5][6][7]
Caption: this compound's primary mechanism of action via DPP-4 inhibition.
Q2: What is the secondary signaling pathway influenced by this compound?
A2: Beyond its primary effect on the incretin axis, some research suggests this compound may also directly influence insulin signaling pathways.[5] Studies using 3T3-L1 adipocytes have shown that this compound succinate can increase the expression of key proteins in the PI3K/AKT/GLUT4 signaling pathway, such as AKT, P-AKT, IRS-1, and P-IRS-1.[8] This pathway is critical for insulin-stimulated glucose uptake into cells.[5] By modulating this pathway, this compound may help improve insulin resistance in adipocytes.[8]
Q3: What are the recommended solvents and formulation strategies for this compound in vivo?
A3: this compound is a crystalline solid with limited aqueous solubility.[9] The choice of vehicle is critical for achieving consistent exposure in animal studies. Common strategies involve using co-solvents or creating a suspension. Always prepare solutions fresh and ensure the final concentration of any organic solvent is minimal to avoid physiological effects.[9]
| Vehicle/Solvent System | Preparation Notes | Animal Model Example | Reference |
| DMSO | Dissolve this compound in DMSO (solubility ~1 mg/mL), then perform further dilutions in aqueous buffers or isotonic saline for injection.[9] | General Use | [9] |
| Aqueous Buffers | This compound can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a solubility of approximately 1 mg/mL.[9] Aqueous solutions are not recommended for storage beyond one day.[9] | General Use | [9] |
| Sodium Citrate Buffer | A 0.1 mM sodium citrate buffer (pH 4.4) has been used as a vehicle for oral gavage administration. | Rats | [10] |
| Carboxymethylcellulose (CMC-Na) | A homogeneous suspension can be prepared in a CMC-Na solution (e.g., 5 mg/mL) for oral administration. | General Use | [11] |
Q4: What are typical starting doses and administration routes for rodent studies?
A4: The dose and route depend on the study objective (e.g., pharmacokinetics, efficacy). Oral gavage is the most common route cited in the literature.
| Animal Model | Route | Dose | Study Type | Reference |
| Zucker fa/fa rats | Oral | 7 mg/kg | Efficacy (DPP-4 inhibition) | [9] |
| ob/ob mice | Oral Gavage | 3 mg/kg | Efficacy (Glucose tolerance) | [3] |
| Diabetic rats | Oral Gavage | 40 mg/kg (weekly) | Efficacy (Cognitive function) | [10] |
| Rats | Oral | Not specified | Pharmacokinetics | [12] |
Troubleshooting Guide
Problem: I am observing precipitation of this compound in my dosing solution.
-
Possible Cause: The concentration of this compound may exceed its solubility in the chosen vehicle. The stability of the solution over time may also be a factor.
-
Solution:
-
Verify Solubility: this compound's solubility in PBS (pH 7.2) is approximately 1 mg/mL.[9] Ensure your target concentration does not exceed this limit if using a simple aqueous buffer.
-
Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO, and then dilute it into your final aqueous vehicle just before administration.[9] Be mindful that the final concentration of the organic solvent should be low enough to be non-toxic and not interfere with the experiment.
-
Prepare a Suspension: For oral administration, creating a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is a robust strategy to ensure uniform delivery of poorly soluble compounds.[11]
-
Prepare Fresh: Always prepare this compound solutions fresh daily. It is not recommended to store aqueous solutions for more than one day.[9]
-
Problem: My in vivo results show high variability between animals.
-
Possible Cause: Variability can stem from inconsistencies in formulation, dosing technique, or animal handling.
-
Solution:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is mixed thoroughly before drawing each dose to prevent settling of the compound.
-
Refine Dosing Technique: For oral gavage, ensure all personnel are properly trained to deliver the full dose accurately to the stomach, minimizing stress to the animal and preventing accidental administration into the lungs.
-
Standardize Procedures: Implement consistent fasting periods before dosing and blood sampling, as food can significantly impact glucose metabolism and drug absorption. Acclimatize animals to handling and procedures to reduce stress-induced physiological changes.
-
Increase Sample Size: If variability remains high despite standardized procedures, a larger number of animals per group may be necessary to achieve statistical power.
-
Problem: I'm not observing a significant effect on blood glucose levels.
-
Possible Cause: The lack of efficacy could be due to an insufficient dose, poor bioavailability from the formulation, incorrect timing of measurements, or issues with the animal model.
-
Solution:
-
Dose Confirmation: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and disease state.
-
Formulation Assessment: Re-evaluate your formulation strategy. Poor solubility can lead to low absorption and insufficient plasma concentrations.[13] Consider alternative vehicles or formulation techniques designed to enhance bioavailability.[14][15]
-
Pharmacodynamic (PD) Confirmation: Measure plasma DPP-4 activity to confirm target engagement. Sustained efficacy often requires >70-80% inhibition of plasma DPP-4 activity.[6][16] This confirms the drug is being absorbed and is active at its target.
-
Timing of Assessment: The timing of blood glucose measurement relative to the this compound dose and glucose challenge is critical. For instance, in an oral glucose tolerance test (OGTT), this compound is often administered 30-60 minutes prior to the glucose load.[3]
-
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Calculate Required Mass: Determine the total mass of this compound needed based on the dose (e.g., 10 mg/kg), animal weight, number of animals, and desired dosing volume (e.g., 5 mL/kg).
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in purified water. Mix gently until fully dissolved.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Create Slurry: In a mortar, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to break up any aggregates.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while mixing continuously. Transfer the suspension to a calibrated container (e.g., a graduated cylinder or volumetric flask).
-
Homogenize: Rinse the mortar and pestle with a small amount of vehicle and add it to the bulk suspension to ensure a complete transfer. Mix the final suspension thoroughly using a magnetic stirrer for at least 30 minutes before dosing.
-
Administration: Keep the suspension continuously stirred during the dosing procedure to maintain homogeneity. Use an appropriately sized gavage needle for the animal model.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test.
-
Animal Preparation: Acclimatize animals to the housing conditions and handling for at least one week.
-
Fasting: Fast animals overnight (e.g., 6-12 hours) prior to the test. Ensure free access to water.
-
Baseline Sample (T=0): Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Drug Administration: Administer this compound or the vehicle control via oral gavage at the predetermined dose. A typical time for administration is 30-60 minutes before the glucose challenge.[3]
-
Glucose Challenge: At T=30 or T=60 minutes post-drug administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at specified time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations for each sample using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.
Quantitative Data Summary
Table 1: In Vitro DPP-4 Inhibitory Potency of this compound
| Enzyme Source | IC₅₀ Value (nmol/L) | Reference |
| Human Plasma DPP-4 | 4.2 | [3][6] |
| Rat Plasma DPP-4 | 9.7 | [3][6] |
| Dog Plasma DPP-4 | 6.2 | [3][6] |
| Recombinant Human DPP-4 | 1.3 | [6] |
| Caco-2 Cell DPP-4 | 5.4 | [3][6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
Data from a study investigating the effects of high-altitude hypoxia. Parameters shown are for the control (normoxia) group.
| Parameter | Value (Mean) | Unit |
| t₁/₂ (Elimination Half-life) | 16.51 | hours |
| AUC (Area Under the Curve) | 11411.33 | ng·h/mL |
| CL (Clearance) | 0.04 | L/h/kg |
| Vd (Volume of Distribution) | 1.05 | L/kg |
(Source: Adapted from data on pharmacokinetic changes in rats under hypoxic conditions[12])
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: this compound in India [japi.org]
- 5. This compound succinate | 1029877-94-8 | Benchchem [benchchem.com]
- 6. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Ameliorates Memory Decline in Diabetic Rats through the AMPK/AKT/GSK-3β Pathway in the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacokinetics of this compound in Rats after Exposure to Acute and Chronic High Altitude Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of once‐weekly oral this compound switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Trelagliptin Demonstrates High Selectivity for DPP-4 Over Related Enzymes DPP-8 and DPP-9
For Immediate Release
[City, State] – [Date] – Comprehensive analysis of in vitro experimental data confirms that trelagliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a highly selective inhibition profile for its target enzyme, DPP-4, when compared to the closely related proteases DPP-8 and DPP-9. This selectivity is a critical attribute for therapeutic agents in this class, as off-target inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects.
This compound's superior selectivity is evident from comparative inhibitory concentration (IC50) values. Experimental findings indicate that this compound inhibits DPP-4 with high potency, while its inhibitory activity against DPP-8 and DPP-9 is significantly lower. Specifically, the IC50 values for this compound against DPP-8 and DPP-9 have been reported to be greater than 100,000 nmol/L, demonstrating a selectivity of over 10,000-fold for DPP-4.[1][2][3] This substantial difference in potency underscores the specific nature of this compound's interaction with its intended molecular target.
Comparative Inhibitory Activity of this compound
| Enzyme | This compound IC50 (nmol/L) | Selectivity vs. DPP-4 |
| DPP-4 | Potent Inhibition (specific value not publicly available) | - |
| DPP-8 | > 100,000[2][3] | > 10,000-fold[1][2] |
| DPP-9 | > 100,000[2][3] | > 10,000-fold[1][2] |
The mechanism of action for DPP-4 inhibitors involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4][5] By prolonging the activity of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[4][5] The high selectivity of this compound for DPP-4 ensures that these therapeutic effects are achieved with minimal interference with the physiological functions of DPP-8 and DPP-9.
Experimental Protocol: In Vitro DPP Inhibition Assay
The selective inhibitory activity of this compound is typically determined using a fluorescence-based in vitro enzyme inhibition assay. The following protocol outlines the general methodology employed in such studies:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
-
This compound (test compound).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of test concentrations.
-
Enzyme and Substrate Preparation: The recombinant DPP enzymes and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
A fixed volume of the respective DPP enzyme solution (DPP-4, DPP-8, or DPP-9) is added to the wells of the 96-well plate.
-
An equal volume of the this compound dilution series is added to the wells containing the enzymes and incubated for a pre-determined period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Control wells containing the enzyme and buffer without the inhibitor are included to determine maximal enzyme activity. Blank wells containing only the buffer and substrate are used for background correction.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a fixed volume of the fluorogenic substrate (Gly-Pro-AMC) to all wells.
-
Fluorescence Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
The rate of reaction for each this compound concentration is calculated.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the reaction rate of the uninhibited control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for determining the IC50 of this compound against DPP enzymes.
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. abnova.com [abnova.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Trelagliptin's Glycemic Control: A Comparative Analysis of Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor trelagliptin with other alternatives, focusing on the reproducibility of its effects on glycemic control in patients with type 2 diabetes mellitus. The following sections present a detailed analysis of its mechanism of action, comparative efficacy data from key clinical trials, and the experimental protocols employed in these studies.
Mechanism of Action: Sustained DPP-4 Inhibition
This compound exerts its glucose-lowering effects by selectively and potently inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][2] this compound's unique pharmacokinetic profile allows for once-weekly dosing, which is a key differentiator from many other DPP-4 inhibitors that require daily administration.[3]
The downstream effects of increased incretin levels on insulin signaling are crucial for glucose homeostasis. The binding of insulin to its receptor initiates a signaling cascade, including the phosphorylation of insulin receptor substrate (IRS) proteins and the subsequent activation of the PI3K/AKT pathway. This pathway is central to promoting the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into muscle and adipose tissues, and thereby lowering blood glucose levels.
Comparative Efficacy in Glycemic Control
Clinical trials have consistently demonstrated the efficacy of this compound in improving glycemic control, with its performance being non-inferior to several daily DPP-4 inhibitors.
This compound vs. Alogliptin
A 24-week, randomized, double-blind, non-inferiority phase 3 study in Japanese patients with type 2 diabetes compared the efficacy of once-weekly this compound (100 mg) with once-daily alogliptin (25 mg). The primary endpoint was the change in HbA1c from baseline to the end of treatment.
| Parameter | This compound (100 mg once weekly) | Alogliptin (25 mg once daily) |
| Baseline Mean HbA1c (%) | 8.0% | 8.1% |
| Mean Change in HbA1c from Baseline (%) | -0.33 (SE 0.059) | -0.45 (SE 0.061) |
| Difference in Mean Change (this compound - Alogliptin) | 0.11% (95% CI: -0.054 to 0.281) | |
| Data from a 24-week, randomized, double-blind, non-inferiority study. |
The results demonstrated that this compound was non-inferior to alogliptin in reducing HbA1c levels.
This compound vs. Vildagliptin
A 16-week, randomized, open-label, non-inferiority phase 3 clinical trial in India compared the efficacy of once-weekly this compound (100 mg) with twice-daily vildagliptin (50 mg) in treatment-naive patients with type 2 diabetes.
| Parameter | This compound (100 mg once weekly) | Vildagliptin (50 mg twice daily) |
| Baseline Mean HbA1c (%) | 8.07 ± 0.86 | 8.21 ± 0.93 |
| Mean HbA1c at Week 16 (%) | 7.18 ± 1.47 | 7.21 ± 1.49 |
| Mean Change in HbA1c from Baseline (%) | -0.89 | -1.00 |
| Difference in Mean Change (this compound - Vildagliptin) | 0.11% (95% CI: -0.28 to 0.50) | |
| Patients Achieving HbA1c <7% (%) | 48.57 | 47.57 |
| Mean Change in Fasting Blood Glucose (mg/dL) | -14.89 | -16.00 |
| Mean Change in 2-hr Postprandial Glucose (mg/dL) | -41.53 | -44.86 |
| Data from a 16-week, randomized, open-label, non-inferiority study.[2][4][5] |
This study concluded that once-weekly this compound was non-inferior to twice-daily vildagliptin in improving glycemic control.[2][4][5]
Long-Term Efficacy of this compound (52-Week Study)
A 52-week, open-label, phase 3 study evaluated the long-term safety and efficacy of this compound (100 mg once weekly) as both monotherapy and in combination with other oral antidiabetic drugs in Japanese patients.
| Therapy | Mean Change in HbA1c from Baseline (%) |
| Monotherapy | -0.74 |
| Combination with Sulfonylurea | -0.55 |
| Combination with Glinide | -0.25 |
| Combination with α-Glucosidase Inhibitor | -0.63 |
| Combination with Biguanide | -0.63 |
| Combination with Thiazolidinedione | -0.49 |
| Data from a 52-week, open-label, phase 3 study.[6][7] |
The study demonstrated that this compound provided stable and long-term glycemic control over 52 weeks.[6][7]
Experimental Protocols
This compound vs. Alogliptin Non-Inferiority Trial (NCT01632007)
-
Study Design: A 24-week, randomized, double-blind, active-controlled, parallel-group, phase 3, non-inferiority study.
-
Patient Population: Japanese patients with type 2 diabetes inadequately controlled with diet and exercise.
-
Intervention:
-
This compound 100 mg once weekly (with daily placebo for alogliptin).
-
Alogliptin 25 mg once daily (with weekly placebo for this compound).
-
Placebo.
-
-
Primary Outcome: The difference in the change in HbA1c concentration from baseline to the end of the 24-week treatment period between the this compound and alogliptin groups. The non-inferiority margin was set at 0.4%.
-
Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model with the treatment group and baseline HbA1c as factors.
This compound vs. Vildagliptin Non-Inferiority Trial
-
Study Design: A 16-week, multicenter, randomized, open-label, parallel-group, active-controlled, non-inferiority clinical trial.
-
Patient Population: Treatment-naive patients with type 2 diabetes mellitus in India.
-
Intervention:
-
This compound 100 mg once weekly.
-
Vildagliptin 50 mg twice daily.
-
-
Primary Outcome: Non-inferiority of this compound to vildagliptin in reducing HbA1c levels from baseline to week 16.
-
Secondary Outcomes: Changes in fasting and postprandial blood glucose, fasting insulin, glucagon, C-peptide, and GLP-1 levels.
-
Statistical Analysis: The non-inferiority of this compound was assessed by comparing the 95% confidence interval for the difference in the mean change in HbA1c from baseline between the two groups against a pre-specified non-inferiority margin.
Reproducibility and Glycemic Variability
A dedicated exploratory study (NCT02771093) investigated the effect of this compound on glycemic variability compared to alogliptin using continuous glucose monitoring (CGM). This open-label, parallel-group study randomized patients to receive either this compound 100 mg once weekly or alogliptin 25 mg once daily for 29 days. The primary endpoint was the change from baseline in the standard deviation (SD) of 24-hour blood glucose values.
| Parameter | This compound (100 mg once weekly) | Alogliptin (25 mg once daily) |
| Baseline Mean SD of 24-h Blood Glucose | 38.18 | 40.44 |
| Mean Change from Baseline in SD of 24-h Blood Glucose at Day 28 | -7.35 (95% CI: -15.13, 0.44) | -11.63 (95% CI: -18.67, -4.59) |
| Data from an exploratory study on glycemic variability.[8][9][10] |
Both once-weekly this compound and once-daily alogliptin were shown to improve glycemic control and reduce glycemic variability without inducing hypoglycemia.[8][10]
Conclusion
The available clinical evidence consistently supports the reproducibility of this compound's effects on glycemic control. In comparative studies, once-weekly this compound has demonstrated non-inferiority to once-daily and twice-daily DPP-4 inhibitors in terms of HbA1c reduction and other glycemic parameters. Its long-term efficacy and favorable safety profile, coupled with the convenience of a once-weekly dosing regimen, position this compound as a valuable therapeutic option in the management of type 2 diabetes mellitus. Further research into its effects on glycemic variability and long-term cardiovascular outcomes will continue to delineate its role in the evolving landscape of diabetes care.
References
- 1. What is this compound Succinate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. couhes.mit.edu [couhes.mit.edu]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. equator-network.org [equator-network.org]
Trelagliptin's Efficacy: A Comparative Guide to Once-Weekly DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trelagliptin's performance against other once-weekly and daily dipeptidyl peptidase-4 (DPP-4) inhibitors, supported by experimental data and detailed methodologies.
The emergence of once-weekly DPP-4 inhibitors marks a significant advancement in the management of type 2 diabetes mellitus (T2DM), aiming to improve patient adherence and simplify treatment regimens.[1][2] this compound, a novel once-weekly DPP-4 inhibitor, has demonstrated comparable efficacy and safety to other agents in its class.[3][4] This guide delves into the comparative efficacy, safety, and mechanistic data of this compound versus other key DPP-4 inhibitors.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[5] By inhibiting the DPP-4 enzyme, these drugs increase the active levels of GLP-1 and GIP, leading to improved glycemic control.[5]
Comparative Efficacy
Clinical trials have established the non-inferiority of once-weekly this compound compared to daily DPP-4 inhibitors in glycemic control.
Head-to-Head Comparison of Glycemic Efficacy
| Comparison | Drug & Dosage | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | FPG Change (mg/dL) | Reference |
| This compound vs. Alogliptin | This compound 100 mg once-weekly | 24 weeks | ~7.9 | -0.33 | Not Reported | [6] |
| Alogliptin 25 mg once-daily | 24 weeks | ~7.9 | -0.45 | Not Reported | [6] | |
| This compound vs. Vildagliptin | This compound 100 mg once-weekly | 16 weeks | ~8.1 | -0.89 | -15.3 | [7][8] |
| Vildagliptin 50 mg twice-daily | 16 weeks | ~8.2 | -1.00 | -16.4 | [7][8] | |
| Omarigliptin vs. Sitagliptin | Omarigliptin 25 mg once-weekly | 24 weeks | 7.5 | -0.47 | -14.4 | [9] |
| Sitagliptin 100 mg once-daily | 24 weeks | 7.5 | -0.43 | -9.0 | [9] |
FPG: Fasting Plasma Glucose
In a 24-week, randomized, double-blind, phase 3 study, this compound was non-inferior to the daily DPP-4 inhibitor alogliptin in reducing HbA1c.[6] The least squares mean difference in HbA1c change from baseline between the this compound and alogliptin groups was 0.11%.[6] Similarly, a 16-week, phase 3 non-inferiority trial in Indian patients found that once-weekly this compound had comparable efficacy to twice-daily vildagliptin, with a mean difference in HbA1c reduction of 0.11%.[7][8]
A study comparing the two once-weekly DPP-4 inhibitors, this compound and omarigliptin, in Japanese patients with T2DM showed that in patients new to DPP-4 inhibitors, both drugs significantly improved HbA1c and glycoalbumin levels over 3 months.[10] For patients switching from daily DPP-4 inhibitors, there were no significant changes in glycemic control, suggesting a safe and effective transition.[10]
Experimental Protocols
Key Experiment: this compound vs. Alogliptin Non-Inferiority Trial (NCT01632007)
This study was a pivotal phase 3 trial that evaluated the efficacy and safety of this compound compared to alogliptin.[6]
-
Study Design: A 24-week, randomized, double-blind, active-controlled, parallel-group, non-inferiority study conducted at 26 sites in Japan.[6]
-
Patient Population: Individuals with type 2 diabetes inadequately controlled by diet and exercise.[6] A total of 357 patients were enrolled, with 243 included in the final analysis.[6]
-
Intervention: Patients were randomly assigned in a 2:2:1 ratio to one of three arms:
-
Primary Outcome: The primary endpoint was the difference in the change in HbA1c concentration from baseline to the end of the 24-week treatment period between the this compound and alogliptin groups.[6] The non-inferiority margin was set at 0.4%.[6]
-
Key Findings: The study concluded that this compound was non-inferior to alogliptin in improving glycemic control.[6] Both active treatments showed a statistically significant reduction in HbA1c compared to placebo.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. healthinfobasic.com [healthinfobasic.com]
- 3. Safety evaluation of this compound in the treatment of Japanese type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once-weekly this compound versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Once-Weekly this compound As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors this compound and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Trelagliptin's DPP-4 Inhibitory Activity: A Comparative Analysis of In Vitro and In Vivo Correlation
This guide provides a detailed comparison of Trelagliptin's dipeptidyl peptidase-4 (DPP-4) inhibitory activity, correlating its in vitro potency with in vivo efficacy. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with other DPP-4 inhibitors supported by experimental data.
Introduction to this compound and DPP-4 Inhibition
This compound is a potent, selective, and long-acting inhibitor of the DPP-4 enzyme, distinguished by its once-weekly oral dosing schedule for the management of type 2 diabetes mellitus.[1][2] The therapeutic action of DPP-4 inhibitors is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By increasing the active levels of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][3]
This compound's unique pharmacokinetic profile, characterized by a long elimination half-life, allows for sustained DPP-4 inhibition throughout the week with a single dose.[1][4] This guide delves into the fundamental in vitro characteristics of this compound and examines how these properties translate to its pharmacodynamic effects observed in vivo.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the DPP-4 inhibitory activity of this compound and its key competitors, Alogliptin and Sitagliptin.
Table 1: In Vitro DPP-4 Inhibitory Potency and Selectivity
| Compound | Source of DPP-4 | IC₅₀ (nmol/L) | Selectivity over DPP-8/DPP-9 |
| This compound | Human Plasma | 4.2 | >10,000-fold[5] |
| Caco-2 Cells | 5.4[5] | ||
| Rat Plasma | 9.7[5] | ||
| Dog Plasma | 6.2[5] | ||
| Alogliptin | Human Plasma | 10[5] | - |
| Sitagliptin | Human Plasma | ~50 (Derived)¹ | - |
¹this compound is reported to be approximately 12-fold more potent than sitagliptin.[5][6]
Table 2: In Vitro vs. In Vivo Correlation of DPP-4 Inhibition
| Compound | Parameter | In Vitro Value | In Vivo Value (from human studies) | Correlation |
| This compound | IC₅₀ | 4.2 nmol/L (in human plasma)[5] | 1.43 ng/mL (~4.02 nmol/L)[5] | Strong correlation between in vitro potency and the plasma concentration required for 50% enzyme inhibition in vivo.[5] |
| Plasma Concentration for 70% Inhibition | - | 2.31 ng/mL[5] | The potent in vitro activity contributes to sustained in vivo efficacy at low plasma concentrations.[5] | |
| Alogliptin | IC₅₀ | 10 nmol/L (in human plasma)[5] | 6.6 ng/mL[5] | The difference in estimated in vivo IC₅₀ values between this compound and Alogliptin is consistent with their respective in vitro potencies.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This assay quantifies the potency of an inhibitor against the DPP-4 enzyme.
-
Enzyme and Substrate Preparation : A solution of recombinant human DPP-4 enzyme is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0). A fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is dissolved in the same buffer.[7][8]
-
Incubation : In a 96-well microplate, varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated with the DPP-4 enzyme solution for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.[7]
-
Signal Detection : The DPP-4 enzyme cleaves the substrate, releasing the fluorescent product, AMC. The increase in fluorescence is monitored over time (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.[9]
-
Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a concentration-response curve.[6]
In Vivo DPP-4 Inhibition and Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This protocol is used to assess the relationship between the drug's concentration in the body and its effect on DPP-4 activity over time.
-
Drug Administration : The DPP-4 inhibitor is administered to subjects (animal models or human volunteers) via the intended clinical route (e.g., oral gavage for mice or oral tablet for humans).[10][11]
-
Blood Sampling : Serial blood samples are collected at predetermined time points following drug administration (e.g., 0, 2, 6, 10, 20, 60 minutes, and up to 168 hours for a weekly drug).[10]
-
Pharmacokinetic (PK) Analysis : For each time point, a portion of the blood is processed to plasma, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Pharmacodynamic (PD) Analysis : The remaining plasma from each time point is used to measure the residual DPP-4 enzyme activity using the in vitro assay described previously.
-
PK/PD Modeling : The relationship between plasma drug concentration (PK) and the percentage of DPP-4 inhibition (PD) is established. A sigmoid Emax model is often used to analyze this relationship and to estimate key parameters, such as the in vivo IC₅₀ (the plasma concentration required to achieve 50% of the maximum inhibition).[5]
Mandatory Visualizations
The following diagrams illustrate key processes and pathways related to this compound's mechanism and evaluation.
Caption: Mechanism of Action of this compound via DPP-4 Inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. First novel once-weekly DPP-4 inhibitor, this compound, for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: this compound in India [japi.org]
- 5. This compound (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. lifetechindia.com [lifetechindia.com]
- 9. Frontiers | Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Trelagliptin's pharmacokinetic profile in different species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Trelagliptin's Journey Through Different Biological Systems
This compound, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a noteworthy therapeutic agent for type 2 diabetes mellitus due to its convenient once-weekly dosing regimen. Understanding its pharmacokinetic (PK) profile across various species is paramount for preclinical assessment and translation to clinical practice. This guide provides a comparative analysis of this compound's pharmacokinetics in humans, rats, dogs, mice, and monkeys, supported by available experimental data.
Executive Summary of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound across different species after oral (PO) and intravenous (IV) administration. These parameters provide a snapshot of the absorption, distribution, metabolism, and excretion (ADME) characteristics of the drug.
Table 1: Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Human | 100 mg (total) | 619.4[1] | 1.0 - 1.5[2] | 6601.7[1] | 38.4 - 54.3[2][3] | - |
| Rat | 3 | 118[4] | 2.3[4] | - | 3.6[5] | - |
| Dog | 6.7 | - | - | - | - | 128.2[6] |
| Mouse | 3 | - | - | - | - | - |
| Monkey | - | - | - | - | - | - |
| Data for mice and monkeys were not available in the reviewed literature. |
Table 2: Intravenous Administration of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) |
| Rat | 1 | 430[4] | - |
| Dog | 1 | - | - |
| Mouse | - | - | - |
| Monkey | - | - | - |
| Comprehensive pharmacokinetic parameters for intravenous administration in several species were not readily available in the public domain. |
Experimental Protocols
A meticulous understanding of the experimental methodologies is crucial for interpreting the pharmacokinetic data. Below are the detailed protocols for the key experiments cited.
Human Pharmacokinetic Study
-
Study Design: Healthy adult volunteers were administered a single oral dose of 100 mg this compound.
-
Blood Sampling: Blood samples were collected at various time points over 168 hours post-dose to determine the plasma concentration of this compound.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats were used.
-
Oral Administration: A single dose of 3 mg/kg of this compound was administered via oral gavage.
-
Intravenous Administration: A single dose of 1 mg/kg of this compound was administered as an intravenous bolus.
-
Blood Sampling: Blood samples were collected at predetermined time points to analyze the plasma concentration of the drug.
-
Analytical Method: Plasma concentrations were determined using LC-MS/MS.[7]
Dog Pharmacokinetic Study
-
Animal Model: Beagle dogs were used in the study.
-
Oral Administration: A single oral dose of 6.7 mg/kg of (R)-trelagliptin was administered.
-
Intravenous Administration: A single intravenous dose of 1.0 mg/kg of (R)-trelagliptin was administered.
-
Blood Sampling: Blood samples were collected at various intervals post-administration.
-
Analytical Method: A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of (R)- and (S)-trelagliptin in beagle dog plasma.[6]
Absorption, Metabolism, and Excretion
Absorption
Following oral administration, this compound is readily absorbed, with time to reach maximum plasma concentration (Tmax) ranging from approximately 1 to 2.3 hours in humans and rats.[2][4]
Metabolism
This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1] However, it is not significantly metabolized by the liver, and hepatic function has a minimal impact on its pharmacokinetics.[3] In vitro studies using liver microsomes from humans, monkeys, dogs, rats, and mice could provide a more detailed comparative metabolic profile.
Excretion
The primary route of elimination for this compound is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[3] In male rats, after an oral dose of 14C-labeled this compound, approximately 38.6% of the radioactivity was excreted in the urine and 60.3% in the feces over 72 hours. In male dogs, 68.8% was excreted in the urine and 29.6% in the feces over 144 hours.[4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism of action and the workflow of a typical pharmacokinetic study, the following diagrams have been generated using Graphviz.
The diagram above illustrates how this compound inhibits the DPP-4 enzyme, thereby preventing the inactivation of incretin hormones like GLP-1 and GIP. This leads to a glucose-dependent increase in insulin release and suppression of glucagon, ultimately helping to control blood glucose levels.
This workflow diagram outlines the key steps involved in a typical preclinical pharmacokinetic study, from animal preparation and drug administration to sample analysis and data interpretation.
Interspecies Comparison and Conclusion
The available data indicates that this compound exhibits a long half-life in humans, which supports its once-weekly dosing. While pharmacokinetic data in common preclinical species like rats and dogs are available, there is a notable gap in the publicly accessible information for mice and monkeys. The high bioavailability observed in dogs after oral administration is a significant finding.[6]
The differences in excretion patterns between rats (higher fecal excretion) and dogs (higher urinary excretion) highlight the species-specific variations in drug handling.[4] These differences underscore the importance of conducting pharmacokinetic studies in multiple species to better predict human pharmacokinetics.
For a more comprehensive understanding, further studies are warranted to elucidate the complete pharmacokinetic profiles of this compound in mice and non-human primates. Such data would be invaluable for refining allometric scaling models and improving the prediction of human pharmacokinetics, ultimately contributing to a more robust drug development process. Researchers are encouraged to consult primary literature and internal study reports for more detailed and specific data.
References
- 1. Assessment of pharmacokinetics in cynomolgus monkey [bio-protocol.org]
- 2. Pharmacokinetic and toxicity study [bio-protocol.org]
- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. pmda.go.jp [pmda.go.jp]
- 6. glpbio.com [glpbio.com]
- 7. Investigation of Pharmacokinetic Parameters of this compound in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trelagliptin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Trelagliptin, an active pharmaceutical ingredient (API), is critical for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin, eyes, and respiratory tract.[1][2]
Recommended PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[2]
-
Lab Coat: To protect personal clothing.
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of dust or aerosol formation.[3]
II. Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][4] The primary methods of disposal for pharmaceutical waste are incineration or disposal in a permitted landfill, managed by a licensed waste disposal service.[5][6][7]
Step 1: Waste Identification and Segregation
-
Determine if the this compound waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and local regulations.[5][6] While this compound itself is not listed as a hazardous substance in the provided safety data sheets, institutional policies or the presence of other chemicals in the waste stream may require it to be treated as hazardous.[1][8]
-
Segregate this compound waste from other laboratory waste streams.
Step 2: Containment
-
Place all solid this compound waste (e.g., unused compound, contaminated labware) into a clearly labeled, sealed, and suitable container to prevent leakage or spillage.[4]
-
For liquid waste containing this compound, use a sealed, leak-proof container.
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][4]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed pharmaceutical waste disposal contractor to arrange for the collection and disposal of the this compound waste.[2]
-
Most pharmaceutical waste is disposed of via incineration at a licensed facility.[5]
Note on Spills: In the event of a spill, prevent further leakage and avoid dust formation.[4] Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and collect all spilled material into a suitable container for disposal.[1][8] Decontaminate the surface by scrubbing with alcohol.[1][8]
III. Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under RCRA.[5][6] The EPA's Subpart P rule provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities, which includes a prohibition on flushing these substances down the drain.[5]
IV. Data on this compound Disposal
Currently, there is no publicly available quantitative data specifically detailing environmental concentration limits for this compound or experimental protocols for its chemical neutralization. The provided Safety Data Sheets (SDS) do not list specific ecotoxicity data.[2][9]
| Data Point | Information |
| Hazardous Classification | Not explicitly classified as a hazardous substance under SARA 302 or 313.[1] However, waste generators must determine classification based on RCRA characteristics.[2] |
| Disposal Method | Dispose of contents/container in accordance with local, state, and federal regulations.[1] Typically through an approved waste disposal plant.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. abmole.com [abmole.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Trelagliptin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Trelagliptin. The following information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound succinate is an active pharmaceutical ingredient (API) that requires careful handling to minimize exposure. While some safety data sheets (SDS) classify it as non-hazardous, others provide GHS classifications indicating potential risks.[1][2] A conservative approach to handling is therefore recommended. Toxicological studies suggest a favorable safety profile at therapeutic doses, with minimal acute toxicity.[3][4] However, as a potent API, it should be handled with appropriate precautions to avoid potential mild skin or eye irritation.[3]
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This classification is based on more conservative SDSs for this compound succinate. It is prudent to handle the compound as having these potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[5][6][7][8]
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals and are less likely to cause allergies than latex.[9][10] Double-gloving may be appropriate for extended handling periods or when handling highly contaminated materials.[11] Always inspect gloves for tears or punctures before use and replace them immediately if compromised or after a splash.[10] |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, chemical safety goggles are recommended.[5] |
| Respiratory Protection | NIOSH-approved respirator | For handling small quantities in a well-ventilated area or a chemical fume hood, a disposable N95 respirator is recommended to protect against airborne particulates.[12] For larger quantities or in situations with inadequate ventilation, a powered air-purifying respirator (PAPR) with a HEPA filter should be considered.[13][14] |
| Body Protection | Laboratory coat or disposable gown | A standard laboratory coat is sufficient for most procedures. For tasks with a higher potential for contamination, a disposable gown made of a low-linting material is recommended.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[15]
-
Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When weighing the powdered form of this compound, use a balance with a draft shield.
-
If preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Handle all solutions containing this compound with care to prevent splashes and spills.
-
-
Cleanup:
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Do not dispose of down the drain or in regular trash.[16] The preferred method is to use a pharmaceutical take-back program.[17][18] If a take-back program is not available, mix the unused this compound with an unpalatable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the trash.[18][19] |
| Contaminated Labware (Gloves, Wipes, etc.) | Place in a clearly labeled, sealed bag or container for hazardous waste disposal according to your institution's guidelines. |
| Empty Containers | Rinse the container thoroughly with an appropriate solvent. Scratch out or remove all personal and chemical information from the label before recycling or disposing of the container in regular trash.[19] |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Page loading... [guidechem.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. merck.com [merck.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. News - Selecting Optimal PPE Gloves for Pharmaceutical Applications [supplygloves.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. bestsafetyequipments.com [bestsafetyequipments.com]
- 13. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. diabetes.org [diabetes.org]
- 17. Disposal Of Sharps And Unused Medications. [diabetescarecommunity.ca]
- 18. fda.gov [fda.gov]
- 19. advanceddiabetessupply.com [advanceddiabetessupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
